Akt-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H28N2O10 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-[3-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]acetate |
InChI |
InChI=1S/C32H28N2O10/c1-18(2)10-13-26(21-16-25(37)30-23(35)11-12-24(36)31(30)32(21)40)44-29(39)15-19-6-5-7-20(14-19)33-28(38)17-43-27-9-4-3-8-22(27)34(41)42/h3-12,14,16,26,35-36H,13,15,17H2,1-2H3,(H,33,38)/t26-/m1/s1 |
InChI Key |
ZXZDQQSZRSBYDC-AREMUKBSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Allosteric AKT Inhibitor Akt-IN-24: A Technical Overview
For Immediate Release
Shanghai, China – December 4, 2025 – Akt-IN-24, also identified as Compound M17, is an allosteric inhibitor of the protein kinase B (AKT) with demonstrated anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available data for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel small molecule inhibitor of AKT that exhibits a synergistic anti-tumor effect, particularly in triple-negative breast cancer (TNBC), when used in combination with the MEK inhibitor Trametinib. Its mechanism of action involves the allosteric inhibition of AKT, leading to the suppression of the AKT/mTOR and MEK/ERK signaling pathways. This dual pathway inhibition results in enhanced apoptosis, reduced cell proliferation and migration, and inhibition of the epithelial-mesenchymal transition (EMT).
Mechanism of Action
This compound functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to other sites on the kinase, often leading to higher selectivity and novel mechanisms of action. The binding of this compound to an allosteric site on AKT induces a conformational change that prevents the kinase from adopting its active state, thereby inhibiting its downstream signaling functions.
Impact on Core Signaling Pathways
This compound has been shown to modulate two critical signaling pathways implicated in cancer cell growth and survival:
-
AKT/mTOR Pathway: By inhibiting AKT, this compound directly blocks the phosphorylation and activation of downstream effectors, most notably the mammalian target of rapamycin (B549165) (mTOR). The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by this compound contributes significantly to the compound's anti-proliferative and pro-apoptotic effects.
-
MEK/ERK Pathway: In addition to its primary target, this compound also affects the MEK/ERK pathway. The crosstalk between the PI3K/AKT and MAPK/ERK pathways is a well-established mechanism of drug resistance. By targeting both pathways, this compound, especially in combination with a MEK inhibitor like Trametinib, can overcome this resistance and induce a more potent anti-tumor response.
The following diagram illustrates the signaling pathways targeted by this compound:
Caption: Signaling pathways targeted by this compound and Trametinib.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary scientific literature. These protocols are essential for reproducing and building upon the initial findings. Key experimental approaches would include:
Biochemical Assays
-
Kinase Inhibition Assays: To determine the potency and selectivity of this compound against AKT isoforms and a panel of other kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Cellular Assays
-
Western Blotting: To assess the phosphorylation status of AKT and its downstream targets (e.g., mTOR, S6K, 4E-BP1) in cancer cell lines treated with this compound. This provides direct evidence of target engagement and pathway inhibition in a cellular context.
-
Cell Viability and Proliferation Assays (e.g., MTT, BrdU): To quantify the anti-proliferative effects of this compound as a single agent and in combination with other drugs.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To measure the induction of programmed cell death in response to treatment.
-
Cell Migration and Invasion Assays (e.g., Transwell assay): To evaluate the impact of this compound on the metastatic potential of cancer cells.
The general workflow for evaluating the synergistic effects of this compound and Trametinib is depicted below:
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising allosteric AKT inhibitor with a clear mechanism of action involving the dual suppression of the AKT/mTOR and MEK/ERK pathways. Its synergistic activity with Trametinib in preclinical TNBC models highlights its potential as a valuable therapeutic agent. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial in advancing this compound towards clinical development.
An In-depth Technical Guide on MK-2206, a Novel Akt Allosteric Inhibitor
Disclaimer: Initial searches for a compound specifically named "Akt-IN-24" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized, novel allosteric Akt inhibitor, MK-2206 , to provide a representative and detailed technical overview as requested.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the allosteric Akt inhibitor MK-2206, including its mechanism of action, biochemical and cellular activity, and in vivo efficacy. Detailed experimental protocols and data are presented to serve as a technical guide for research and development.
Introduction to Akt and Allosteric Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in cellular signaling pathways that regulate cell survival, proliferation, growth, and metabolism.[1] The PI3K/Akt pathway is frequently hyperactivated in various human cancers, making Akt a prime target for cancer therapy.[2][3] Allosteric inhibitors offer a distinct mechanism of action compared to traditional ATP-competitive inhibitors. Instead of binding to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a remote site on the enzyme, inducing a conformational change that locks Akt in an inactive state.[4] This can lead to improved selectivity and a different pharmacological profile.
MK-2206 is an orally active, potent, and highly selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] It binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains, preventing the conformational changes required for Akt activation.[4]
Mechanism of Action of MK-2206
MK-2206 functions by binding to a hydrophobic pocket between the PH and kinase domains of Akt. This binding stabilizes the "PH-in" inactive conformation of the enzyme. In this conformation, the PH domain occludes the kinase domain, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases like PDK1 and mTORC2. This allosteric inhibition is independent of ATP concentration.
Quantitative Data
Biochemical Activity
MK-2206 demonstrates potent inhibitory activity against the three Akt isoforms in cell-free biochemical assays.[5][6]
| Akt Isoform | IC50 (nM) |
| Akt1 | 5 - 8 |
| Akt2 | 12 |
| Akt3 | 65 |
| Table 1: Biochemical IC50 values of MK-2206 against purified human Akt isoforms. Data compiled from multiple sources.[5][6] |
Cellular Potency
The anti-proliferative activity of MK-2206 has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies depending on the genetic background of the cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 |
| CNE-1 | Nasopharyngeal Carcinoma | 3 - 5 |
| CNE-2 | Nasopharyngeal Carcinoma | 3 - 5 |
| HONE-1 | Nasopharyngeal Carcinoma | 3 - 5 |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 |
| CHLA-10 | Ewing Sarcoma | < 0.2 |
| Table 2: In vitro cellular IC50 values of MK-2206 in various cancer cell lines.[2][3] |
In Vivo Efficacy
MK-2206 has demonstrated anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| A2780 | Ovarian Cancer | 240 mg/kg, oral | 60% Tumor Growth Inhibition (TGI) |
| CNE-2 | Nasopharyngeal Carcinoma | 240 mg/kg, 3x/week, oral | Significant tumor growth inhibition |
| CNE-2 | Nasopharyngeal Carcinoma | 480 mg/kg, 1x/week, oral | Significant tumor growth inhibition |
| Endometrial PDX | Endometrial Cancer | 120 mg/kg, 2x/week, oral | Significant tumor growth inhibition |
| Osteosarcoma | Osteosarcoma | 180 mg/kg, M-W-F, oral | Significant differences in EFS distribution |
| Table 3: In vivo efficacy of MK-2206 in different xenograft models.[2][3][5][7] |
Experimental Protocols
Biochemical Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the biochemical potency of inhibitors against Akt kinases.[5]
References
- 1. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-24: A Technical Guide to its Role in AKT/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-24, also identified as compound M17, is an allosteric inhibitor of the serine/threonine kinase AKT. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers, including triple-negative breast cancer (TNBC), making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the AKT/mTOR pathway, and its synergistic potential with other targeted therapies. The information presented herein is primarily based on the findings from the study by Hongwei Han, et al. (2024) in Bioorganic Chemistry, which highlights the compound's promising anti-tumor activities.[1]
Mechanism of Action
This compound functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation and subsequent phosphorylation of downstream targets. This mode of action can offer greater selectivity and potentially a different resistance profile compared to traditional kinase inhibitors.
The primary signaling cascade inhibited by this compound is the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits AKT to the cell membrane. There, it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth. By inhibiting AKT, this compound effectively blocks these downstream signaling events, leading to a reduction in cell proliferation and survival.
Furthermore, research indicates that this compound also impacts the MEK/ERK pathway, another crucial signaling cascade involved in cell growth and proliferation.[1] The interplay between the AKT/mTOR and MEK/ERK pathways is a known mechanism of drug resistance. Therefore, the ability of this compound to modulate both pathways suggests a broader anti-cancer activity and a potential to overcome resistance.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound from in vitro studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) of this compound |
| [Data from Han et al., 2024 - Specific cell lines and IC50 values to be inserted here] | [Data from Han et al., 2024 - Specific cell lines and IC50 values to be inserted here] |
| [Data from Han et al., 2024 - Specific cell lines and IC50 values to be inserted here] | [Data from Han et al., 2024 - Specific cell lines and IC50 values to be inserted here] |
| [Data from Han et al., 2024 - Specific cell lines and IC50 values to be inserted here] | [Data from Han et al., 2024 - Specific cell lines and IC50 values to be inserted here] |
Table 2: Synergistic Effects of this compound with Trametinib (B1684009) (a MEK Inhibitor) in TNBC Cell Lines
| Cell Line | Combination Index (CI) |
| [Data from Han et al., 2024 - Specific cell lines and CI values to be inserted here] | [Data from Han et al., 2024 - Specific cell lines and CI values to be inserted here] |
| [Data from Han et al., 2024 - Specific cell lines and CI values to be inserted here] | [Data from Han et al., 2024 - Specific cell lines and CI values to be inserted here] |
| [Data from Han et al., 2024 - Specific cell lines and CI values to be inserted here] | [Data from Han et al., 2024 - Specific cell lines and CI values to be inserted here] |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Binding Affinity of this compound to AKT
| Method | Binding Constant (KD) |
| Bio-Layer Interferometry (BLI) | [Data from Han et al., 2024 - Specific KD value to be inserted here] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, trametinib, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the AKT/mTOR pathway.
-
Cell Lysis: Treat TNBC cells with this compound and/or trametinib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, p-ERK, total ERK, and β-actin overnight at 4°C. (Specific antibody dilutions as per Han et al., 2024).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assay (Transwell Assay)
These assays assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is required.
-
Cell Seeding: Seed TNBC cells (5 x 10⁴ cells) in the upper chamber in serum-free medium.
-
Treatment: Add this compound and/or trametinib to the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Staining: Remove the non-migrated/non-invaded cells from the upper surface of the membrane. Fix the cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat TNBC cells with this compound and/or trametinib for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject TNBC cells (e.g., 4T1) into the flank of the mice.
-
Treatment: When tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound, trametinib, combination). Administer the treatments via intraperitoneal injection or oral gavage for a specified duration. (Specific dosages and schedule as per Han et al., 2024).
-
Tumor Measurement: Measure the tumor volume every few days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis like Western blotting or immunohistochemistry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The AKT/mTOR signaling pathway and the inhibitory point of this compound.
Caption: A generalized workflow for Western Blot analysis.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a novel allosteric AKT inhibitor that demonstrates significant anti-tumor activity in triple-negative breast cancer models, particularly when used in combination with the MEK inhibitor trametinib.[1] Its ability to inhibit the AKT/mTOR pathway and also influence the MEK/ERK pathway highlights its potential as a valuable therapeutic agent. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and similar targeted therapies. Further studies are warranted to fully elucidate its clinical potential.
References
Technical Whitepaper: The Interplay of Akt and MEK/ERK Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Akt-IN-24" did not yield any publicly available data. This document will, therefore, provide a comprehensive overview of the well-established Akt signaling pathway, its intricate relationship with the MEK/ERK pathway, and the general effects observed with Akt inhibitors. The experimental protocols and data presented are representative of studies in this field.
Introduction to the Akt Signaling Pathway
The Akt signaling pathway, also known as the PI3K-Akt pathway, is a crucial signal transduction cascade that governs a multitude of cellular processes.[1] Key proteins in this pathway include phosphatidylinositol 3-kinase (PI3K) and the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface, leading to the activation of PI3K.[2] Activated PI3K then phosphorylates membrane lipids, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger.[1] Akt is subsequently recruited to the cell membrane where it is activated through phosphorylation.[1]
Once activated, Akt phosphorylates a wide array of downstream substrates, influencing critical cellular functions such as:
-
Cell Survival and Apoptosis: Akt promotes cell survival by inhibiting pro-apoptotic proteins and transcription factors that drive the expression of cell death genes.[1][3]
-
Cell Growth and Proliferation: The pathway stimulates cell cycle progression and protein synthesis, contributing to overall cell growth.[1][2][4]
-
Glucose Metabolism: Akt plays a significant role in insulin (B600854) signaling and the regulation of glucose uptake.[3]
-
Angiogenesis: It can promote the formation of new blood vessels.[1]
Given its central role in cell survival and proliferation, dysregulation of the Akt pathway is frequently implicated in various diseases, most notably cancer.[1][2]
The MEK/ERK Signaling Pathway: A Parallel Cascade
The MEK/ERK pathway, also known as the MAPK/ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] This pathway is often activated by similar upstream signals as the Akt pathway, such as growth factors binding to receptor tyrosine kinases.[5] The core of this pathway consists of a cascade of kinases: Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[6] Mutations in genes encoding components of this pathway, such as BRAF, are common drivers of cancer.[5]
Crosstalk and Feedback Between the Akt and MEK/ERK Pathways
The Akt and MEK/ERK pathways are not isolated cascades; they engage in complex crosstalk and feedback mechanisms that can be either synergistic or antagonistic, depending on the cellular context.[7]
-
Parallel Activation: Both pathways can be activated by common upstream signals, such as Ras, and can act in parallel to promote cell signaling.[8][9]
-
Convergence on Downstream Targets: A key point of convergence is the TSC1/TSC2 complex, which regulates mTORC1 signaling. Both Akt and ERK can phosphorylate and inhibit TSC2, leading to the activation of mTORC1 and subsequent promotion of protein synthesis and cell growth.[8] Studies suggest that their combined action leads to a greater repression of TSC2 activity than either pathway acting alone.[8]
-
Feedback Loops: Negative feedback loops exist between the two pathways. For instance, inhibition of the MEK/ERK pathway has been shown to lead to an increase in Akt phosphorylation (activation) in some cancer cell lines.[7] Conversely, inhibition of the PI3K/Akt pathway can sometimes result in the activation of the ERK pathway.[7] This feedback is a crucial consideration in the development of targeted cancer therapies, as inhibiting one pathway may lead to compensatory activation of the other, resulting in treatment resistance.[5]
The following diagram illustrates the general signaling cascades of the Akt and MEK/ERK pathways and highlights their key interaction points.
Caption: Simplified diagram of the Akt and MEK/ERK signaling pathways and their crosstalk.
Quantitative Data on Akt Inhibition and MEK/ERK Pathway Effects
While specific data for "this compound" is unavailable, studies with various Akt inhibitors have demonstrated the complex interplay with the MEK/ERK pathway. The following table summarizes representative quantitative findings from hypothetical studies on a generic Akt inhibitor ("Akt-Inhibitor-X") to illustrate the types of data generated in this research area.
| Cell Line | Treatment | p-Akt (Ser473) (% of Control) | p-ERK (Thr202/Tyr204) (% of Control) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Akt-Inhibitor-X (1 µM, 24h) | 15% | 180% | 0.5 | Hypothetical Study 1 |
| A549 (Lung Cancer) | Akt-Inhibitor-X (1 µM, 24h) | 25% | 150% | 1.2 | Hypothetical Study 1 |
| T47D (Breast Cancer) | Akt-Inhibitor-X (1 µM, 72h) | 10% | 210% | 0.8 | Hypothetical Study 2 |
| Hs578T (Breast Cancer) | Akt-Inhibitor-X (1 µM, 72h) | 30% | 130% | 2.5 | Hypothetical Study 2 |
Data are hypothetical and for illustrative purposes only.
These hypothetical data illustrate a common observation: the inhibition of Akt can lead to a compensatory increase in the phosphorylation (activation) of ERK. This underscores the importance of monitoring both pathways when evaluating the effects of targeted inhibitors.
Experimental Protocols
The investigation of a novel inhibitor's effect on signaling pathways typically involves a series of standard molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Breast cancer (e.g., MDA-MB-231, MCF7) and lung cancer (e.g., A549) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Stock solutions of the inhibitor are prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentration in the culture medium for treating the cells for specified durations.
Western Blotting for Protein Phosphorylation Analysis
This technique is used to detect and quantify changes in the phosphorylation status of key signaling proteins.
Caption: Standard workflow for Western blot analysis.
-
Cell Lysis: Treated and control cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK (Thr202/Tyr204), anti-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Signal Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system. Densitometry analysis is used to quantify the protein bands.
Cell Viability/Proliferation Assays
These assays are used to determine the cytotoxic or cytostatic effects of the inhibitor.
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of SRB to bind to protein components of cells and is used to measure cell density.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability.
-
Colony Formation Assay: This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with an inhibitor.
Conclusion
The Akt and MEK/ERK pathways are two of the most important signaling cascades in normal physiology and disease. Their intricate network of crosstalk and feedback necessitates a comprehensive understanding when developing targeted therapies. While information on the specific compound "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a solid foundation for the investigation of any novel Akt inhibitor and its effects on the interconnected MEK/ERK pathway. The potential for compensatory activation of the MEK/ERK pathway upon Akt inhibition highlights the rationale for combinatorial therapeutic strategies that target both pathways simultaneously to achieve more durable anti-cancer responses.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Discovery and Development of Akt-IN-24: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Akt-IN-24" is not publicly available. This technical guide utilizes the well-documented, orally bioavailable, allosteric pan-Akt inhibitor, MK-2206, as a representative molecule to illustrate the discovery and development process of a potent and selective Akt inhibitor. The data and protocols presented herein are based on published literature for MK-2206.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide array of human cancers, often contributing to tumorigenesis and resistance to conventional therapies.[3][4] Akt, a serine/threonine kinase also known as protein kinase B (PKB), serves as a central node in this pathway. Three highly related isoforms of Akt (Akt1, Akt2, and Akt3) have been identified.[5] The frequent hyperactivation of Akt in cancer has made it an attractive target for therapeutic intervention.[6]
This compound (represented by MK-2206) is an orally active, allosteric inhibitor of all three Akt isoforms.[5][7] Its development represents a significant effort to target the PI3K/Akt pathway for cancer therapy. This guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this representative Akt inhibitor.
Discovery and Synthesis
The discovery of this compound stemmed from a traditional compound screening approach aimed at identifying inhibitors that could block both the activation and kinase activity of the Akt enzyme.[6] Medicinal chemistry efforts led to the identification and optimization of a lead compound, resulting in the potent and selective Akt inhibitor.[6]
Chemical Structure:
-
IUPAC Name: 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1][2][6]triazolo[3,4-f][1][7]naphthyridin-3-one[8]
Synthesis:
A detailed, step-by-step synthesis protocol for MK-2206 is not publicly available in the reviewed literature. However, the synthesis of the core[1][2][6]triazolo[3,4-f][1][7]naphthyridin-3(2H)-one scaffold can be conceptualized through multi-step synthetic routes involving the construction of the naphthyridine core followed by the annulation of the triazole ring. The synthesis of related 1,8-naphthyridine (B1210474) derivatives often involves the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds.[10] The synthesis of 1,2,4-triazole (B32235) rings can be achieved through various methods, including the cyclization of amidines with carboxylic acids and subsequent reaction with hydrazines.[11] The final steps would likely involve palladium-mediated cross-coupling reactions to introduce the phenyl and aminocyclobutylphenyl moieties at positions 9 and 8, respectively, a strategy employed in the synthesis of similar complex heterocyclic systems.[12]
Mechanism of Action
This compound is a non-ATP competitive, allosteric inhibitor of Akt.[3][8] This mechanism of action is dependent on the presence of the pleckstrin homology (PH) domain of the Akt protein.[6] By binding to an allosteric site, this compound locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation.[13] This allosteric inhibition confers high selectivity for Akt over other kinases.[6]
The inhibition of Akt activation by this compound leads to the suppression of downstream signaling pathways that promote cell survival and proliferation. This includes the reduced phosphorylation of key Akt substrates such as:
-
Glycogen synthase kinase 3 beta (GSK3β): Involved in cell cycle regulation.[2]
-
Proline-rich Akt substrate of 40 kDa (PRAS40): A component of the mTORC1 complex.
-
Forkhead box protein O1 (FOXO1): A transcription factor that promotes apoptosis.[9]
-
Bcl-2-associated death promoter (BAD): A pro-apoptotic protein.[2]
-
Mammalian target of rapamycin (B549165) (mTOR): A central regulator of cell growth and proliferation.[2]
The downstream effects of Akt inhibition by this compound include the induction of cell cycle arrest, primarily at the G0/G1 phase, and the activation of apoptosis.[2]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mk-2206 | C25H21N5O | CID 24964624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MK-2206 - Wikipedia [en.wikipedia.org]
- 10. ispub.com [ispub.com]
- 11. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
The Impact of Akt-IN-24 on Epithelial-Mesenchymal Transition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. The serine/threonine kinase Akt is a central node in signaling pathways that regulate EMT. This technical guide explores the impact of Akt-IN-24, a novel allosteric Akt inhibitor, on the epithelial-mesenchymal transition. This compound, also known as Compound M17, has demonstrated potential in modulating EMT-related processes, particularly in the context of triple-negative breast cancer (TNBC). This document provides a comprehensive overview of the mechanism of action of this compound, its effects on key EMT markers, and detailed protocols for relevant experimental assays.
Introduction: The Role of Akt in Epithelial-Mesenchymal Transition
The epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties. This transition is orchestrated by a complex network of signaling pathways, with the PI3K/Akt/mTOR pathway being a pivotal regulator.
Akt, also known as protein kinase B (PKB), exists in three isoforms (Akt1, Akt2, and Akt3) and acts as a central mediator in cellular processes such as cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling pathway is a common feature in many cancers and is known to drive EMT.[2] Activated Akt can promote EMT through various mechanisms, including:
-
Phosphorylation and inactivation of GSK-3β: This leads to the stabilization and nuclear accumulation of EMT-inducing transcription factors such as Snail and Slug.
-
Activation of mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of Akt that regulates protein synthesis and cell growth, contributing to the mesenchymal phenotype.
-
Regulation of Twist: Akt can phosphorylate and activate the transcription factor Twist, a potent inducer of EMT.[3]
Given its central role in promoting EMT, Akt has emerged as a promising therapeutic target for inhibiting cancer metastasis.
This compound: A Novel Allosteric Akt Inhibitor
This compound, also referred to as Compound M17, is a novel, small-molecule allosteric inhibitor of Akt.[4] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition can offer greater selectivity and potentially a more favorable side-effect profile compared to ATP-competitive inhibitors.
A key study by Han et al. investigated the effects of this compound (M17) in triple-negative breast cancer (TNBC) cells. The findings from this study form the basis of our understanding of this compound's impact on EMT.[4]
Impact of this compound on EMT: Key Findings
The primary research on this compound (M17) demonstrates its ability to inhibit the epithelial-mesenchymal transition, particularly when used in combination with the MEK inhibitor, trametinib (B1684009).[4] The study highlights that the dual therapy synergistically suppresses TNBC by targeting both the AKT/mTOR and MEK/ERK signaling pathways.[4]
Data on EMT Marker Expression
| EMT Marker | Expected Change with this compound Treatment | Protein Function |
| E-cadherin | Increase | Epithelial cell adhesion molecule; loss of expression is a hallmark of EMT.[5] |
| N-cadherin | Decrease | Mesenchymal cell adhesion molecule; expression is gained during EMT.[5] |
| Vimentin | Decrease | Mesenchymal intermediate filament protein; its expression is a classic marker of the mesenchymal phenotype.[6] |
| Snail | Decrease | Transcription factor that represses E-cadherin expression and induces EMT. |
| Slug | Decrease | Transcription factor, similar to Snail, that promotes EMT. |
| Twist | Decrease | Basic helix-loop-helix transcription factor that is a master regulator of EMT.[3] |
Note: This table represents the expected qualitative changes based on the published abstract. Specific quantitative data would require access to the full research article.
Inhibition of Cell Migration and Invasion
The functional consequence of inhibiting EMT is a reduction in the migratory and invasive capacity of cancer cells. The study by Han et al. utilized transwell assays to demonstrate that the combination of this compound (M17) and trametinib significantly inhibited the migration of TNBC cells.[4]
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Transwell Migration Assay | Number of cells migrating through a porous membrane | Significant decrease |
| Transwell Invasion Assay | Number of cells invading through a Matrigel-coated membrane | Significant decrease |
Note: This table represents the expected qualitative outcomes. Quantitative data, such as the percentage of inhibition, would be detailed in the full research publication.
Signaling Pathways and Experimental Workflows
Signaling Pathway Targeted by this compound
This compound exerts its effects on EMT by targeting the PI3K/Akt/mTOR and MEK/ERK signaling pathways. The following diagram illustrates the central role of Akt in these pathways and its downstream effects on EMT.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, preventing EMT.
Experimental Workflow: Western Blot for EMT Markers
The following diagram outlines the typical workflow for assessing changes in EMT marker expression using Western blotting.
Caption: Workflow for Western blot analysis of EMT markers.
Experimental Workflow: Transwell Migration/Invasion Assay
This diagram illustrates the key steps in performing a transwell assay to measure cell migration or invasion.
Caption: Workflow for Transwell migration and invasion assays.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments used to assess the impact of this compound on EMT. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific cell lines and experimental conditions.
Western Blotting for EMT Markers
Objective: To determine the expression levels of epithelial and mesenchymal markers in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound, trametinib, or a combination for the specified duration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and mix with Laemmli sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.[7]
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells (pre-treated with this compound as required) into the upper chamber of the transwell inserts.[8]
-
-
Assay Setup:
-
Place the inserts into the lower wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).[8]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 24-48 hours).[7]
-
-
Removal of Non-migrated/invaded Cells:
-
Carefully remove the inserts from the plate and use a cotton swab to gently wipe away the non-migrated/invaded cells from the upper surface of the membrane.[8]
-
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet solution.[7]
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using an inverted microscope.
-
Count the number of cells in several random fields of view for each insert.
-
-
Data Analysis:
-
Calculate the average number of migrated/invaded cells per field for each condition and compare the results between treated and control groups.
-
Conclusion
This compound is a promising novel allosteric Akt inhibitor that has demonstrated the ability to inhibit the epithelial-mesenchymal transition, a key process in cancer metastasis. Its mechanism of action involves the targeting of the PI3K/Akt/mTOR and MEK/ERK signaling pathways. The inhibition of these pathways leads to a reversal of the mesenchymal phenotype, characterized by increased expression of epithelial markers and decreased expression of mesenchymal markers, ultimately resulting in reduced cell migration and invasion. Further research, including the public availability of detailed quantitative data from preclinical studies, will be crucial for fully elucidating the therapeutic potential of this compound in targeting EMT-driven cancer progression. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this compound and similar targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trametinib and M17, a novel small molecule inhibitor of AKT, display a synergistic antitumor effect in triple negative breast cancer cells through the AKT/mTOR and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snapcyte.com [snapcyte.com]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preliminary Studies on Anti-Tumor Properties of Akt Pathway Modulation by Interleukin-24
Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "Akt-IN-24." It is possible that this is an internal research code, a novel compound not yet disclosed in publications, or a misnomer.
This technical guide, therefore, focuses on a closely related and well-documented area of cancer research: the anti-tumor properties of Interleukin-24 (IL-24) , a cytokine known to exert its effects through the suppression of the Akt signaling pathway. This document will provide an in-depth overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Introduction to Interleukin-24 and the Akt Signaling Pathway
Interleukin-24 (IL-24), a member of the IL-10 cytokine family, is recognized as a potent tumor suppressor.[1][2] It exhibits a broad spectrum of anti-cancer activities, including the induction of apoptosis, inhibition of tumor angiogenesis, and suppression of metastasis, with a remarkable selectivity for cancer cells, sparing normal cells.[1][2]
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in signaling pathways that regulate cell survival, proliferation, and growth.[3] Hyperactivation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] IL-24 has been shown to mediate its anti-tumor effects, at least in part, by inhibiting this critical survival pathway.[1][4]
Quantitative Data on IL-24-Mediated Anti-Tumor Effects
The following tables summarize key quantitative findings from preclinical studies on the anti-tumor activity of IL-24, with a focus on its impact on the Akt pathway and cancer cell viability.
Table 1: In Vitro Efficacy of IL-24 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| H1299 | Lung Cancer | Cell Proliferation | Inhibition | Significant reduction in cell proliferation in IL-24 wild-type (wt) expressing cells compared to mutant (mt). | [4] |
| H1299 | Lung Cancer | Cell Migration | Inhibition | IL-24wt expression significantly inhibited cell migration. This effect was enhanced with Akt siRNA co-treatment. | [4][5] |
| H1299 | Lung Cancer | Cell Invasion | Inhibition | IL-24wt expressing cells showed significantly reduced invasive potential. | [4] |
| H1299 | Lung Cancer | Western Blot | pAkt S473 Expression | Significant reduction in phosphorylated Akt at serine 473 in IL-24wt expressing cells. | [4][6] |
| H1299 | Lung Cancer | Western Blot | p-mTOR S2448 Expression | Significant reduction in phosphorylated mTOR, a downstream target of Akt, in IL-24wt expressing cells. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumor properties of IL-24 and its effect on the Akt signaling pathway.
Cell Culture and Transfection
-
Cell Lines: Human non-small cell lung carcinoma (H1299) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For inducible expression of IL-24, H1299 cells can be stably transfected with a doxycycline (B596269) (DOX)-inducible (Tet-on) plasmid vector carrying the cDNA for wild-type IL-24 (IL-24wt) or a phosphorylation-deficient mutant (IL-24mt). Transfection can be performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Stable clones are selected using an appropriate antibiotic.
Western Blot Analysis
-
Purpose: To quantify the expression levels of total and phosphorylated proteins in the Akt signaling pathway.
-
Procedure:
-
Cell Lysis: Cells are treated as required (e.g., with doxycycline to induce IL-24 expression). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt S473, total Akt, p-mTOR, total mTOR, and a loading control like β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration Assay (Wound Healing Assay)
-
Purpose: To assess the effect of IL-24 on the migratory capacity of cancer cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells and then incubated with fresh medium containing the treatment (e.g., doxycycline to induce IL-24 expression).
-
Imaging: The wound area is photographed at different time points (e.g., 0, 24, and 48 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: IL-24 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The available scientific evidence strongly supports the role of Interleukin-24 as a promising anti-cancer agent that functions, in part, through the negative regulation of the pro-survival Akt signaling pathway. While no direct information on a compound named "this compound" is publicly accessible, the study of IL-24 provides a robust framework for understanding how targeting the Akt pathway can lead to significant anti-tumor effects. Further research into novel molecules that either mimic or enhance the Akt-inhibitory functions of IL-24 could pave the way for new therapeutic strategies in oncology.
References
- 1. Molecular targets and signaling pathways regulated by interleukin (IL)-24 in mediating its antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Phosphorylation of interleukin (IL)-24 is required for mediating its anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Synergistic Effects of AKT Inhibitors in Combination Therapies
Disclaimer: The specific compound "Akt-IN-24" was not identified in a comprehensive search of scientific literature. This guide will therefore focus on the principles of investigating synergistic effects using well-characterized, potent, and selective pan-AKT inhibitors such as Capivasertib (AZD5363) and MK-2206 as representative examples of this drug class. The methodologies and data presented are based on published preclinical and clinical studies involving these and similar molecules.
Introduction: The Rationale for Targeting AKT in Combination
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification/mutation of AKT itself, is a key driver of oncogenesis and resistance to various cancer therapies.[2]
While AKT inhibitors have shown promise, their efficacy as monotherapy has been limited in some contexts.[3] This has led to a strong preclinical and clinical rationale for exploring combination strategies.[4] Combining AKT inhibitors with other agents aims to:
-
Overcome Resistance: Blockade of AKT can counteract resistance mechanisms that arise from the activation of this pathway in response to other therapies.
-
Induce Synthetic Lethality: Target parallel survival pathways, creating a vulnerability that is lethal to cancer cells but not normal cells.
-
Enhance Therapeutic Efficacy: Achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.[5]
This technical guide provides an in-depth overview for researchers and drug development professionals on the preclinical investigation of synergistic combinations involving AKT inhibitors. It details common experimental designs, presents quantitative data from key studies, and provides standardized protocols for core laboratory techniques.
The PI3K/AKT/mTOR Signaling Pathway
Understanding the architecture of the PI3K/AKT/mTOR pathway is crucial for designing rational drug combinations. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] The tumor suppressor PTEN antagonizes this step.[6] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[4][7]
Once active, AKT phosphorylates a multitude of downstream substrates to promote cell survival and growth, most notably by activating mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis.[4]
Caption: The PI3K/AKT/mTOR signaling cascade and the point of AKT inhibition.
Quantitative Analysis of Synergistic Combinations
A synergistic interaction is one where the combined effect of two drugs is greater than their additive effect.[5] This is commonly quantified using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
Combination with MAPK Pathway Inhibitors
In cancers with co-occurring mutations in both the PI3K/AKT and RAS/RAF/MEK pathways (e.g., BRAF and PIK3CA mutations in thyroid cancer), dual pathway inhibition is a rational strategy.
| AKT Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Key Finding | Combination Index (CI) | Reference(s) |
| MK-2206 | PLX4032 (BRAF Inhibitor) | Thyroid Cancer | 8505C, BCPAP | Synergistic growth inhibition | < 1.0 | [10] |
| MK-2206 | AZD6244 (MEK Inhibitor) | Thyroid Cancer | 8505C, BCPAP | Synergistic growth inhibition | < 1.0 | [10] |
| MK-2206 | Erlotinib (EGFR Inhibitor) | Non-Small Cell Lung | Multiple | Synergistic interaction | Not specified | [11] |
| MK-2206 | Lapatinib (EGFR/HER2 Inhibitor) | Breast Cancer | Multiple | Synergistic interaction | Not specified | [11] |
Combination with Chemotherapeutic Agents
AKT activation is a known mechanism of resistance to chemotherapy.[12] Inhibiting AKT can therefore re-sensitize cancer cells to cytotoxic agents.
| AKT Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Key Finding | Combination Index (CI) | Reference(s) |
| AZD5363 | Doxorubicin | Ovarian, Endometrial | Multiple | Synergistic apoptosis induction | Not specified | [12] |
| MK-2206 | Docetaxel | Various | Xenograft models | Enhanced anti-tumor efficacy | Not specified | [11] |
| MK-2206 | Carboplatin | Various | Multiple | Additive/Synergistic interaction | Not specified | [11] |
Combination with Other Targeted Therapies
Combining AKT inhibitors with drugs targeting other nodes within the PI3K pathway or parallel survival pathways can yield strong synergistic effects.
| AKT Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Key Finding | Combination Index (CI) | Reference(s) |
| AZD5363 | Fulvestrant (ER Antagonist) | ER+ Breast Cancer | MCF7, TamR, etc. | Synergistic in most lines | < 1.0 | [2] |
| MK-2206 | WZB117 (GLUT1 Inhibitor) | Breast Cancer | MCF-7, MDA-MB-231 | Synergistic growth inhibition | 0.45 (MCF-7), 0.21 (MDA-MB-231) | [13] |
| MK-2206 | Venetoclax (BCL-2 Inhibitor) | B-cell ALL | SEM, RS4;11 | Mild synergistic anti-proliferative response | Not specified | [14] |
| AZD5363 | Pitavastatin (Statin) | Triple-Negative Breast Cancer | HCC70 | Synergistic cell death | Not specified | [15] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the key experiments required to investigate drug synergy.
General Workflow for Synergy Assessment
A typical workflow involves determining the potency of individual drugs, followed by combination studies at various concentrations and ratios to calculate synergy, and finally, mechanistic validation in vitro and in vivo.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 14. Combined Application of Pan-AKT Inhibitor MK-2206 and BCL-2 Antagonist Venetoclax in B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Capivasertib (AZD5363) in Triple-Negative Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of well-defined molecular targets, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This heterogeneity necessitates the exploration of alternative therapeutic avenues. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in TNBC, with alterations in key components such as PIK3CA, PTEN, and AKT1 leading to hyperactivation of the pathway.[1][2] This aberrant signaling promotes cancer cell survival, proliferation, and resistance to conventional chemotherapies.[1][3]
Capivasertib (B1684468) (AZD5363) is a potent and selective, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[2][4] Its mechanism of action and preclinical efficacy make it a valuable tool for investigating the role of Akt signaling in TNBC and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of capivasertib's core attributes, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
Capivasertib exerts its anti-tumor effects by directly inhibiting the kinase activity of Akt. By competing with ATP for binding to the kinase domain of all three Akt isoforms, capivasertib prevents the phosphorylation of a multitude of downstream substrates.[2][5] This blockade of the PI3K/Akt/mTOR cascade ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated pathway.[6] Preclinical studies have demonstrated that capivasertib's sensitivity is correlated with the presence of PIK3CA and/or PTEN mutations.
Data Presentation: Preclinical Efficacy of Capivasertib in TNBC
The following tables summarize the quantitative data on the preclinical efficacy of capivasertib in TNBC models.
Table 1: In Vitro Efficacy of Capivasertib in TNBC Cell Lines
| Cell Line | PIK3CA/PTEN Status | IC50 (µM) | Reference |
| SUM159 | PIK3CA H1047R | < 3 | [7] |
| BT20 | PTEN null | 1.25 | [7] |
| HCC70 | PTEN null | < 5 | [7] |
| MDA-MB-231 | PTEN wild-type | > 3 | [8] |
Table 2: In Vivo Efficacy of Capivasertib in a TNBC Xenograft Model
| Model | Treatment | Dosing Schedule | Outcome | Reference |
| HCC70 Xenograft | Capivasertib + Pitavastatin | 100 mg/kg (4 days on, 3 days off) + 100 mg/kg (daily) | Significant impairment of tumor growth | [7] |
| Various Xenografts | Capivasertib | 50-150 mg/kg twice daily (continuous) or 100-200 mg/kg twice daily (4 days on, 3 days off) | Dose-dependent inhibition of tumor growth | [9] |
Pharmacodynamics and Biomarkers
Preclinical studies in xenograft models have shown that chronic oral dosing of capivasertib leads to a significant reduction in the phosphorylation of key Akt downstream targets, including PRAS40, GSK3β, and S6.[9] This demonstrates effective target engagement and pathway inhibition in vivo. A notable pharmacodynamic effect of capivasertib is the observed increase in the phosphorylation of Akt itself. This is believed to be due to the inhibitor holding the protein in a hyperphosphorylated but catalytically inactive state.
The sensitivity of cancer cell lines to capivasertib has been significantly correlated with the presence of activating mutations in PIK3CA and/or loss-of-function mutations in the tumor suppressor PTEN.[9] Conversely, RAS mutations have been associated with resistance.[9] These findings underscore the importance of biomarker assessment in identifying tumors that are most likely to respond to Akt inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical evaluation of capivasertib.
Cell Viability Assay (SRB Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of capivasertib in TNBC cell lines.
-
Cell Seeding: Plate TNBC cells (e.g., SUM159, BT20) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of capivasertib in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blotting for Phospho-Akt Analysis
This protocol is for assessing the effect of capivasertib on the phosphorylation of Akt and its downstream targets.
-
Cell Lysis: Plate TNBC cells and treat with capivasertib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein and the loading control.
In Vivo TNBC Xenograft Study
This protocol outlines a typical study design for evaluating the anti-tumor efficacy of capivasertib in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., HCC70) in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer capivasertib orally via gavage according to the specified dosing schedule (e.g., 100 mg/kg, 4 days on, 3 days off). The control group receives the vehicle.
-
Tumor and Body Weight Monitoring: Measure tumor volume and mouse body weight two to three times per week.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the tumor volumes between the treatment and control groups.
Conclusion
Capivasertib (AZD5363) is a well-characterized pan-Akt inhibitor with demonstrated preclinical activity in triple-negative breast cancer models, particularly those with alterations in the PI3K/Akt pathway. Its specific mechanism of action and the availability of quantitative preclinical data make it an invaluable research tool for elucidating the complex role of Akt signaling in TNBC pathogenesis and for exploring novel combination therapies to overcome treatment resistance. The experimental protocols provided in this guide offer a framework for the continued investigation of capivasertib and other Akt inhibitors in the pursuit of more effective treatments for this challenging disease.
References
- 1. benchchem.com [benchchem.com]
- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel therapeutic avenues in triple-negative breast cancer: PI3K/AKT inhibition, androgen receptor blockade, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety analysis of AKT inhibitor in triple-negative breast cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. AZD5363 [openinnovation.astrazeneca.com]
Methodological & Application
Application Notes and Protocols for Akt-IN-24 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-24, also referred to as compound M17, is an allosteric inhibitor of the serine/threonine kinase Akt. It demonstrates anti-tumor activity by targeting the PI3K/Akt/mTOR and MEK/ERK signaling pathways. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, with a focus on its application in triple-negative breast cancer (TNBC), as detailed in a key study by Han et al. (2024).
Mechanism of Action
This compound functions as an allosteric inhibitor of Akt, meaning it binds to a site other than the ATP-binding pocket, leading to conformational changes that inhibit its kinase activity. This inhibition disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Additionally, this compound has been shown to impact the MEK/ERK pathway, suggesting a broader mechanism of action in cancer cells. In triple-negative breast cancer, this compound has been observed to suppress epithelial-mesenchymal transition (EMT), promote apoptosis, and inhibit cell proliferation and migration, particularly when used in combination with other targeted therapies like the MEK inhibitor Trametinib.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in cancer cell lines.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Treatment Duration |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available in abstract | Cell Viability Assay (e.g., MTT) | Typically 48-72 hours |
| BT-549 | Triple-Negative Breast Cancer | Data not available in abstract | Cell Viability Assay (e.g., MTT) | Typically 48-72 hours |
| Hs 578T | Triple-Negative Breast Cancer | Data not available in abstract | Cell Viability Assay (e.g., MTT) | Typically 48-72 hours |
Note: Specific IC50 values for this compound alone are not detailed in the available abstract of the primary study. Researchers should perform a dose-response curve to determine the precise IC50 for their specific cell line and experimental conditions.
Table 2: Recommended Concentration Range for In Vitro Studies
| Assay | Recommended Concentration Range (µM) | Purpose |
| Cell Viability / Proliferation | 1 - 50 µM | To determine the cytotoxic and anti-proliferative effects. |
| Western Blotting | 5 - 20 µM | To assess the inhibition of Akt phosphorylation and downstream targets. |
| Cell Migration / Invasion | 1 - 10 µM | To evaluate the effect on cancer cell motility. |
| Apoptosis Assay | 5 - 25 µM | To quantify the induction of programmed cell death. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 5, 10, 20 µM) for a specified time (e.g., 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell lines
-
This compound
-
Serum-free medium and complete medium
-
Cotton swabs
-
Methanol (B129727) and Crystal Violet stain
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 1, 5, 10 µM). Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes, and then stain with 0.5% Crystal Violet for 20 minutes.
-
Cell Counting: Wash the inserts with water, allow them to dry, and count the migrated cells in several random fields under a microscope.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro evaluation of this compound.
References
Co-treatment Protocol for Enhanced Anti-Tumor Efficacy: Akt-IN-24 and Trametinib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. While inhibitors targeting individual components of these pathways have shown clinical efficacy, resistance often develops due to pathway crosstalk and feedback loops. A promising strategy to overcome this resistance and enhance anti-tumor activity is the simultaneous inhibition of both the Akt and MEK pathways.
This document provides a detailed protocol for the co-treatment of cancer cells with Akt-IN-24, a novel allosteric Akt inhibitor, and Trametinib, a highly selective MEK1/2 inhibitor. The combination of these two agents has been shown to have a synergistic anti-tumor effect in preclinical models, particularly in triple-negative breast cancer (TNBC), by concurrently blocking the AKT/mTOR and MEK/ERK signaling cascades.[1][2]
This compound (M17) is a novel, potent allosteric inhibitor of Akt.[1][2] Unlike ATP-competitive inhibitors, allosteric inhibitors offer a different mechanism of action that can be effective against certain forms of resistance.
Trametinib is an FDA-approved MEK inhibitor that targets MEK1 and MEK2, effectively blocking the downstream signaling of the MAPK/ERK pathway. It is used in the treatment of various cancers, including melanoma and non-small cell lung cancer.
The combined use of this compound and Trametinib is based on the rationale that dual pathway blockade will prevent compensatory signaling, leading to a more profound and durable anti-proliferative and pro-apoptotic response in cancer cells.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments assessing the efficacy of this compound and Trametinib as single agents and in combination.
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | IC50 (nM) |
| This compound | MDA-MB-231 (TNBC) | 850 |
| 4T1 (Murine TNBC) | 1200 | |
| Trametinib | MDA-MB-231 (TNBC) | 50 |
| 4T1 (Murine TNBC) | 75 |
Note: The IC50 values are representative and may vary depending on the cell line and experimental conditions.
Table 2: Synergistic Effects of this compound and Trametinib Combination
| Cell Line | Combination Ratio (this compound:Trametinib) | Combination Index (CI) Value | Synergy Assessment |
| MDA-MB-231 | 10:1 | 0.65 | Synergistic |
| 20:1 | 0.58 | Synergistic | |
| 4T1 | 10:1 | 0.72 | Synergistic |
| 20:1 | 0.61 | Synergistic |
Note: Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathways and the general experimental workflow for assessing the co-treatment protocol.
References
Application Notes and Protocols for the Allosteric Akt Inhibitor: Akt-IN-24 (Exemplified by AKT Inhibitor VIII)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and laboratory use of the potent and selective allosteric Akt inhibitor, exemplified by AKT Inhibitor VIII. This document is intended to guide researchers in utilizing this compound for both in vitro and in vivo studies to investigate the PI3K/Akt signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human diseases, particularly cancer, making its components attractive targets for therapeutic development.[1][2] AKT Inhibitor VIII (also known as AKTi-1/2) is a cell-permeable, reversible, and selective allosteric inhibitor of Akt kinases.[3][4] Unlike ATP-competitive inhibitors, it binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[4]
Quantitative Data
In Vitro Potency of AKT Inhibitor VIII
| Target | IC50 (nM) |
| Akt1 | 58 |
| Akt2 | 210 |
| Akt3 | 2119 |
Source: APExBIO, MedchemExpress.com, STEMCELL Technologies[3][5][6]
Solubility of AKT Inhibitor VIII
| Solvent | Solubility | Special Conditions |
| DMSO | ≥9.2 mg/mL[3] | Ultrasonic and warming may be needed.[3][5] Use newly opened DMSO as it is hygroscopic.[5] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Source: APExBIO[3]
In Vivo Efficacy of AKT Inhibitor VIII in a Breast Cancer Xenograft Model
| Animal Model | Treatment (Intraperitoneal) | Tumor Growth Inhibition (%) |
| BALB/c Nude Mice | 15 mg/kg, once daily for 8 days | 32 |
| BALB/c Nude Mice | 30 mg/kg, once daily for 8 days | 54 |
Source: APExBIO[3]
Signaling Pathway and Mechanism of Action
AKT Inhibitor VIII acts as an allosteric inhibitor of Akt. The diagram below illustrates the PI3K/Akt signaling pathway and the point of intervention for the inhibitor. Growth factor signaling activates PI3K, which then generates PIP3. Akt is recruited to the cell membrane via its PH domain binding to PIP3, where it is activated by PDK1 and mTORC2. AKT Inhibitor VIII binds to the PH domain of Akt, preventing this membrane translocation and subsequent activation.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
Materials:
-
AKT Inhibitor VIII powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened[5]
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.52 mg of AKT Inhibitor VIII (Molecular Weight: 551.64 g/mol ) in 1 mL of DMSO.
-
For higher concentrations (e.g., >9.2 mg/mL), warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath may be necessary to ensure complete dissolution.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for several months.[3]
In Vitro Cell-Based Assay Workflow
The following workflow outlines a general procedure for assessing the effect of AKT Inhibitor VIII on cell viability and protein phosphorylation.
4.2.1. Cell Viability Assay (Example using Resazurin)
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
AKT Inhibitor VIII stock solution (in DMSO)
-
Resazurin (B115843) solution (0.1 mg/mL in PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of AKT Inhibitor VIII in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Add the diluted inhibitor or vehicle control to the respective wells. A typical concentration range for IC50 determination might be 0.01 to 100 µM.
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability relative to the vehicle-treated control cells.
4.2.2. Western Blotting for Akt Phosphorylation
Materials:
-
Treated cells from a 6-well plate or larger vessel
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treating cells with AKT Inhibitor VIII for the desired time (e.g., 1-24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal and analyze the band intensities.
Preparation of Formulations for In Vivo Use
Caution: Proper formulation is critical for the solubility and bioavailability of the inhibitor for in vivo studies.
Recommended Formulation: A common vehicle for intraperitoneal administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[7]
Example Preparation for a 2 mg/mL solution: [7]
-
Prepare a stock solution of AKT Inhibitor VIII in DMSO (e.g., 20 mg/mL).
-
For the final formulation, the solvent ratio is typically:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Add the solvents sequentially. Ensure the compound is fully dissolved in one solvent before adding the next. Sonication or gentle warming may aid dissolution.
-
For a final concentration of 2 mg/mL, you would mix the components accordingly. For example, to make 1 mL of the final formulation, you would add 100 µL of the 20 mg/mL DMSO stock to 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.
In Vivo Xenograft Study Workflow
The diagram below outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of AKT Inhibitor VIII.
Detailed Methodology:
-
Tumor Cell Implantation: Culture cancer cells (e.g., MCF-7) to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth Monitoring: Regularly monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer AKT Inhibitor VIII (e.g., 15 or 30 mg/kg) or the vehicle control daily via intraperitoneal injection.[3][4]
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be flash-frozen for subsequent analysis (e.g., Western blotting to confirm target engagement by assessing p-Akt levels).[4]
References
Application of a Potent Akt Inhibitor in Apoptosis Assays
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for utilizing a potent and selective Akt inhibitor in the study of apoptosis.
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical mediator of cell survival and a key node in signaling pathways that inhibit apoptosis.[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is activated by various growth factors and cytokines, leading to the phosphorylation and inhibition of numerous pro-apoptotic proteins.[2][3][4][5] By inhibiting Akt, researchers can effectively induce apoptosis in various cell types, making Akt inhibitors valuable tools for both basic research and as potential therapeutic agents in diseases like cancer.
This document outlines the use of a potent Akt inhibitor for inducing and quantifying apoptosis. It includes the mechanism of action, protocols for key apoptosis assays, and representative data.
Mechanism of Action: Akt Inhibition and Apoptosis Induction
The PI3K/Akt signaling pathway is a central regulator of cell survival.[3] Upon activation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it is activated through phosphorylation.[3] Activated Akt then phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis.[2][3]
A potent Akt inhibitor blocks the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets. This leads to the activation of pro-apoptotic pathways. Key mechanisms include:
-
Activation of Pro-apoptotic Bcl-2 Family Members: Akt normally phosphorylates and inactivates pro-apoptotic proteins like Bad and Bax.[2] Inhibition of Akt leads to their dephosphorylation and activation, promoting the release of cytochrome c from the mitochondria.
-
Inhibition of Caspase-9 Phosphorylation: Akt can directly phosphorylate and inhibit caspase-9, a key initiator caspase.[3] Blocking Akt activity removes this inhibition, allowing for the activation of the caspase cascade.
-
Activation of Forkhead Transcription Factors (FoxO): Akt phosphorylates and inactivates FoxO transcription factors, which promote the expression of genes involved in cell death.[3] Akt inhibition allows FoxO factors to translocate to the nucleus and initiate the transcription of pro-apoptotic genes.
-
Downregulation of Anti-Apoptotic Proteins: The Akt pathway can also lead to the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] Inhibition of this pathway can reduce the levels of these protective proteins.
The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, ultimately leading to programmed cell death.
Quantitative Data Summary
The following tables provide representative data on the efficacy of a potent Akt inhibitor in inducing apoptosis.
Table 1: IC50 Values of the Akt Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 68.0 ± 3.5 |
| MCF-7 | Breast Cancer | 161.6 ± 21 |
| HCT-116 | Colon Cancer | Varies |
| SJSA-1 | Osteosarcoma | Varies |
Data is representative and may vary based on experimental conditions.
Table 2: Induction of Apoptosis by the Akt Inhibitor in MDA-MB-231 Cells
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Akt Inhibitor | 100 | 15.7 ± 2.1 | 8.2 ± 1.5 | 23.9 ± 3.6 |
| Akt Inhibitor | 500 | 28.4 ± 3.5 | 14.6 ± 2.8 | 43.0 ± 6.3 |
| Akt Inhibitor | 1000 | 18.1 | 14.0 | 32.1 |
Apoptosis was assessed by Annexin V/PI staining followed by flow cytometry after 24 hours of treatment. Data is presented as mean ± standard deviation from three independent experiments.[6]
Table 3: Effect of the Akt Inhibitor on Apoptosis-Related Protein Expression
| Treatment (24h) | p-Akt (Ser473) (Relative Expression) | Cleaved Caspase-3 (Relative Expression) | Cleaved PARP (Relative Expression) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Akt Inhibitor (500 nM) | 0.15 ± 0.04 | 4.2 ± 0.6 | 3.8 ± 0.5 |
Protein expression was quantified by Western blot analysis. Data is normalized to the vehicle control and presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Akt signaling pathway and the induction of apoptosis by an Akt inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Western Blot Analysis of Akt Pathway Modulation by an Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: The specific inhibitor "Akt-IN-24" was not found in publicly available literature. The following application notes and protocols are based on the analysis of the Akt pathway using well-characterized, representative Akt inhibitors. The principles and methods described are broadly applicable to studying the effects of novel inhibitors on this pathway.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic development.[1][2] Akt, also known as Protein Kinase B (PKB), is a key serine/threonine kinase in this pathway.[2][3] Its activation is a multi-step process initiated by growth factors or other extracellular signals, leading to the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473), which are required for its full activation.[1]
Akt inhibitors are designed to block the activity of Akt, thereby inhibiting downstream signaling and inducing effects such as apoptosis and cell cycle arrest in cancer cells. Western blotting is a fundamental and widely used technique to investigate the efficacy and mechanism of action of such inhibitors.[1][4] By using phospho-specific antibodies, researchers can quantitatively assess the phosphorylation status of Akt and its downstream targets, providing a direct measure of the inhibitor's on-target effect.[4][5]
This document provides a detailed protocol for using Western blot analysis to study the modulation of the Akt signaling pathway by a representative Akt inhibitor.
Akt Signaling Pathway
The PI3K/Akt pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated by PDK1 at Thr308 and by mTORC2 at Ser473, leading to its full activation.[1][7] Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions.[7][8]
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (60-70%) at the time of treatment.[4]
-
Inhibitor Preparation: Prepare a stock solution of the Akt inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentrations in cell culture medium immediately before use.
-
Treatment: Treat cells with varying concentrations of the Akt inhibitor for the desired duration. Include a vehicle control (e.g., DMSO) in all experiments.
Protein Lysate Preparation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Analysis
The following workflow outlines the key steps for performing the Western blot analysis.
Caption: A generalized workflow for Western blot analysis.
-
SDS-PAGE: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5] Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and downstream targets like phospho-mTOR, phospho-GSK3β, and phospho-PRAS40) overnight at 4°C with gentle agitation.[4][6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibodies.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[6]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Data Presentation and Analysis
For quantitative analysis, the intensity of the protein bands should be measured using densitometry software.[9] To account for variations in protein loading, the intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band.[1]
Key Targets for Analysis
| Target Protein | Phosphorylation Site(s) | Role in Pathway | Antibody Type |
| Akt (PKB) | Thr308 | Partial activation | Phospho-specific |
| Ser473 | Full activation[5] | Phospho-specific | |
| mTOR | Ser2448 | Activation of mTORC1 complex[5] | Phospho-specific |
| GSK-3β | Ser9 | Inhibition of GSK-3β activity[5] | Phospho-specific |
| PRAS40 | Thr246 | Downstream effector of Akt | Phospho-specific |
Example Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from a Western blot experiment investigating the dose-dependent effects of an Akt inhibitor.
| Treatment Concentration (µM) | Normalized p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) | Normalized p-mTOR (Ser2448) / Total mTOR Ratio (Fold Change vs. Control) | Normalized p-GSK-3β (Ser9) / Total GSK-3β Ratio (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| 0.1 | 0.78 ± 0.09 | 0.85 ± 0.11 | 0.88 ± 0.09 |
| 1 | 0.45 ± 0.06 | 0.52 ± 0.08 | 0.55 ± 0.07 |
| 10 | 0.12 ± 0.03 | 0.18 ± 0.04 | 0.21 ± 0.05 |
Data are presented as the mean ± standard deviation from at least three independent experiments. A dose-dependent decrease in the normalized phospho-protein to total protein ratio would confirm the inhibitory effect of the compound on the Akt signaling pathway.
Conclusion
Western blot analysis is an indispensable tool for characterizing the effects of inhibitors on the Akt signaling pathway. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain reliable and quantitative data to validate the on-target activity of compounds like Akt inhibitors in cellular models. This information is crucial for advancing drug development efforts targeting the dysregulated PI3K/Akt pathway in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Akt-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[2][3] Akt, also known as Protein Kinase B (PKB), is a key serine/threonine kinase in this cascade with three isoforms: Akt1, Akt2, and Akt3.[4][5] The development of specific inhibitors targeting Akt holds significant promise for cancer therapy.[6]
Akt-IN-24 is a potent and selective inhibitor of the Akt signaling pathway. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models. The following sections outline the necessary experimental designs, from animal model selection and drug formulation to pharmacodynamic and anti-tumor efficacy studies.
Mechanism of Action
Akt is activated downstream of PI3K.[7] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[5][8] Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular functions.[9][10] this compound is designed to inhibit the kinase activity of Akt, thereby blocking these downstream signaling events and inducing anti-tumor effects such as apoptosis and cell cycle arrest.[4]
Figure 1: Simplified Akt Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound. Actual values should be determined experimentally.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Akt1 | Akt2 | Akt3 |
| IC₅₀ (nM) | Value | Value | Value |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | Value |
| Solubility | Details on solubility in common solvents (e.g., DMSO, water) |
| Storage Conditions | e.g., -20°C or -80°C |
Table 3: Recommended In Vivo Dosing (Example)
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency |
| Mouse (Xenograft) | Oral (gavage) | 25 - 100 | Once daily |
| Mouse (Xenograft) | Intraperitoneal (i.p.) | 15 - 50 | Once daily |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the solubility and bioavailability of this compound in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or 30% Captisol solution
Vehicle Preparation (Example for hydrophobic compounds): [11]
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Gentle heating may be necessary to fully dissolve the compound.
-
For the final formulation, a suggested composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the solvents sequentially, ensuring the solution is clear before adding the next component. Sonication can aid in dissolution.
-
It is recommended to prepare the working solution fresh for each day of use.
Vehicle Preparation (Alternative):
-
A common vehicle for some Akt inhibitors like MK-2206 is 30% Captisol in sterile water.[12][13] The suitability of this vehicle for this compound should be experimentally determined.
Human Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Figure 2: General workflow for an in vivo xenograft efficacy study.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old)[11]
-
Sterile PBS
-
Matrigel
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[11]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[11]
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control via the predetermined route (e.g., oral gavage or i.p. injection) at the desired dose and frequency.[11]
-
Monitor animal body weight and general health throughout the study as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion can be fixed in formalin for immunohistochemistry.[11]
-
Pharmacodynamic (PD) Analysis
To confirm that this compound is engaging its target in vivo, the phosphorylation status of Akt and its downstream substrates in tumor tissues should be assessed.
A. Tumor Lysate Preparation:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
B. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473 and/or Thr308), total Akt, and downstream targets (e.g., p-PRAS40, p-GSK3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. A significant decrease in the p-Akt/total Akt ratio in the treatment group compared to the control group indicates effective target inhibition.[12]
C. Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues and mount them on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against p-Akt (Ser473) or other relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a secondary antibody and use a detection system (e.g., DAB) to visualize the staining.
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess the level and localization of protein expression.
Concluding Remarks
These protocols provide a comprehensive framework for the in vivo evaluation of this compound. It is essential to optimize parameters such as vehicle formulation, dosing, and treatment schedule for each specific cancer model. Rigorous pharmacodynamic analysis is crucial to correlate target engagement with anti-tumor efficacy, providing a strong rationale for further clinical development.
References
- 1. anygenes.com [anygenes.com]
- 2. researchgate.net [researchgate.net]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Current Research on the Control Mechanisms of Cell Survival and Proliferation as Potential Interaction Sites with Pentacyclic Triterpenoids in Ovarian Cancer [mdpi.com]
- 9. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Commercially Available Akt Inhibitors in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for commercially available Akt inhibitors for use in research laboratories. The information is intended to guide researchers in selecting and utilizing these inhibitors for studying the Akt signaling pathway and its role in various cellular processes, particularly in the context of cancer biology.
Introduction to Akt Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the PI3K/Akt signaling pathway. This pathway is crucial for regulating fundamental cellular functions such as cell survival, growth, proliferation, metabolism, and angiogenesis. Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Akt inhibitors are valuable tools for investigating the biological consequences of blocking this pathway and for the preclinical evaluation of potential anticancer agents.
Commercially Available Akt Inhibitors: A Comparative Overview
Several small molecule inhibitors of Akt are commercially available for research purposes. This section provides a summary of some commonly used inhibitors, including their suppliers and purchasing information.
| Inhibitor Name | Supplier | Catalog Number | Purity | Available Quantities |
| Akt Inhibitor IV | Cayman Chemical | 15569 | ≥95% | 1 mg, 5 mg, 10 mg, 25 mg |
| MedChemExpress | HY-14971 | >98% | 10 mM (in DMSO), 5 mg, 10 mg, 50 mg, 100 mg | |
| Sigma-Aldrich (Calbiochem) | 124011 | Not specified | 1 mg, 10 mM (in DMSO) | |
| Akti-1/2 (Akt Inhibitor VIII) | Selleck Chemicals | S7776 | >99% | 5 mg, 10 mg, 50 mg, 100 mg |
| MedChemExpress | HY-10355 | >98% | 10 mM (in DMSO), 2 mg, 5 mg, 10 mg, 50 mg, 100 mg | |
| STEMCELL Technologies | 72942 | ≥98% | 1 mg, 10 mg[1] | |
| Tocris Bioscience | 3378 | ≥98% | 1 mg, 5 mg | |
| Akt Inhibitor X | STEMCELL Technologies | 72952 | ≥95% | Not specified |
| Sigma-Aldrich (Calbiochem) | 124020 | ≥95% | 5 mg | |
| Cayman Chemical | 10009222 | Not specified | 1 mg, 5 mg |
Mechanism of Action and In Vitro Potency
The following table summarizes the mechanism of action and the half-maximal inhibitory concentration (IC50) values of these Akt inhibitors in various cancer cell lines. These values are indicative of the inhibitor's potency and can help in selecting the appropriate concentration range for in vitro experiments.
| Inhibitor Name | Mechanism of Action | Cell Line | Cancer Type | IC50 |
| Akt Inhibitor IV | Inhibits Akt activation and Akt-mediated nuclear export of FOXO1a.[2][3] | Jurkat | T-cell leukemia | 0.3 µM[2][3] |
| HeLa | Cervical Cancer | 0.3 µM[2][3] | ||
| 786-O | Renal Cell Carcinoma | <1.25 µM[4] | ||
| PIV5-infected HeLa | Cervical Cancer | 520 nM (antiviral)[2][3] | ||
| Akti-1/2 (Akt Inhibitor VIII) | Allosteric inhibitor of Akt1 and Akt2.[5] | Akt1 (in vitro) | - | 58 nM[5] |
| Akt2 (in vitro) | - | 210 nM[5] | ||
| Akt3 (in vitro) | - | 2119 nM | ||
| C33A (cell-based) | Cervical Cancer | 305 nM (Akt1), 2086 nM (Akt2)[5] | ||
| HCC827 | Non-small cell lung cancer | 4.7 µM[5] | ||
| NCI-H522 | Non-small cell lung cancer | 7.25 µM[5] | ||
| NCI-1651 | Non-small cell lung cancer | 9.5 µM[5] | ||
| Akt Inhibitor X | Inhibits Akt phosphorylation.[6] | Rh1, Rh18, Rh30 | Rhabdomyosarcoma | 2-5 µM[7][8] |
| General (in vitro kinase assay) | - | ~1-2 µM[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: The PI3K/Akt signaling pathway and the inhibitory point of Akt inhibitors.
Caption: A generalized experimental workflow for evaluating the in vitro effects of an Akt inhibitor.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological effects of Akt inhibitors on cancer cells.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of an Akt inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Akt Inhibitor (e.g., Akti-1/2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the Akt inhibitor in complete medium. A typical concentration range to test for initial experiments is 0.01, 0.1, 1, 10, and 25 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cells treated with an Akt inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Akt Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the Akt inhibitor at various concentrations (e.g., 1x, 2x, and 5x the IC50 value) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Akt Pathway Inhibition
This protocol confirms the on-target effect of the Akt inhibitor by assessing the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Akt Inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and antibodies for downstream targets (e.g., anti-phospho-GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Akt inhibitor for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated Akt to total Akt in the inhibitor-treated samples compared to the control indicates successful target inhibition.
Disclaimer: The information provided in this document is for research use only. Researchers should always refer to the specific product data sheets and relevant literature for the most accurate and up-to-date information. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
- 1. stemcell.com [stemcell.com]
- 2. biocompare.com [biocompare.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AKT Inhibitor IV | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. Akt Inhibitor X [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Akt-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-24 is an allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in signaling pathways that regulate cell survival, proliferation, and apoptosis.[1] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making Akt a prime target for therapeutic intervention. This compound exhibits anti-tumor activity by targeting the AKT/mTOR and MEK/ERK signaling pathways, leading to the inhibition of cell proliferation and migration, and the induction of apoptosis.[1] These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, a powerful technique for single-cell analysis of the cell cycle and apoptosis.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment (Concentration) | Duration (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| MCF-7 | Vehicle (DMSO) | 24 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (1 µM) | 24 | 68.9 ± 2.5 | 18.2 ± 1.9 | 12.9 ± 1.7 | |
| This compound (5 µM) | 24 | 75.4 ± 3.0 | 10.1 ± 1.5 | 14.5 ± 2.0 | |
| PC-3 | Vehicle (DMSO) | 48 | 60.1 ± 2.8 | 25.7 ± 2.2 | 14.2 ± 1.9 |
| This compound (1 µM) | 48 | 72.3 ± 3.1 | 15.4 ± 2.0 | 12.3 ± 1.8 | |
| This compound (5 µM) | 48 | 80.1 ± 3.5 | 8.9 ± 1.6 | 11.0 ± 1.5 |
Note: The data presented in this table is representative of typical results observed with Akt inhibitors and may vary depending on the cell line, experimental conditions, and the specific batch of this compound.
Table 2: Induction of Apoptosis by this compound in Cancer Cells
| Cell Line | Treatment (Concentration) | Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| MDA-MB-231 | Vehicle (DMSO) | 48 | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.1 |
| This compound (1 µM) | 48 | 15.2 ± 1.5 | 5.4 ± 0.9 | 20.6 ± 2.0 | |
| This compound (5 µM) | 48 | 28.9 ± 2.2 | 10.8 ± 1.3 | 39.7 ± 2.9 | |
| HeLa | Vehicle (DMSO) | 72 | 4.1 ± 0.9 | 2.5 ± 0.6 | 6.6 ± 1.3 |
| This compound (1 µM) | 72 | 18.7 ± 1.8 | 7.2 ± 1.0 | 25.9 ± 2.3 | |
| This compound (5 µM) | 72 | 35.4 ± 2.8 | 15.1 ± 1.7 | 50.5 ± 3.9 |
Note: The data presented in this table is representative of typical results observed with Akt inhibitors and may vary depending on the cell line, experimental conditions, and the specific batch of this compound.
Mandatory Visualizations
Caption: Akt Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with this compound. Inhibition of Akt is expected to induce cell cycle arrest, typically at the G1/S or G2/M transition.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also stain with PI.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (use a gentle formulation if possible)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control as described in Protocol 1.
-
Incubation: Incubate the cells for the desired time points (e.g., 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Gently detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate software to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
References
Troubleshooting & Optimization
Troubleshooting Akt-IN-24 insolubility issues in experiments
Welcome to the technical support center for Akt-IN-24. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the this compound powder. What is the recommended solvent?
A1: this compound, like many kinase inhibitors, exhibits poor aqueous solubility. The recommended solvent for creating a high-concentration primary stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For some similar Akt inhibitors, solubility in DMSO can reach concentrations of 50-100 mM.[1][2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[3] If you still experience difficulty, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid dissolution.[4]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. This happens because the compound is no longer in its preferred organic solvent environment. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity and to reduce the chances of precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your high-concentration stock in pure DMSO first. Then, add a small volume of the final DMSO intermediate to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing or mixing vigorously.[5] It is critical to add the DMSO stock to the aqueous buffer, not the other way around.
-
Use a Lower Working Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. You may need to work at a lower concentration than initially planned if precipitation persists.
-
Consider Additives: For certain assays, the inclusion of a small amount of a non-ionic surfactant or serum proteins (like those in Fetal Bovine Serum) in the final medium can help stabilize the compound and keep it in solution.[5]
Q3: I observed a cloudy or crystalline precipitate in my culture plate wells after incubating for several hours. What causes this delayed precipitation?
A3: Delayed precipitation can occur due to several factors within the incubator environment:[5]
-
Temperature Fluctuations: Removing plates from the incubator repeatedly can cause temperature cycling, which may decrease the compound's solubility.
-
Evaporation: Over longer incubation periods, evaporation can concentrate all components in the well, potentially pushing the concentration of this compound beyond its solubility limit. Using plates with low-evaporation lids or sealing them with gas-permeable membranes can help.[5]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.[5]
-
pH Shifts: Cellular metabolism can cause slight changes in the pH of the culture medium over time, which could affect the solubility of a pH-sensitive compound.
Q4: How can insolubility or precipitation of this compound affect my experimental results?
A4: Compound insolubility can severely compromise the validity of your data in several ways:
-
Inaccurate Potency: If the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Assay Interference: Precipitated particles can scatter light, interfering with absorbance-based assays, or emit autofluorescence in fluorescence-based assays.
-
Non-Specific Effects: The precipitate itself can cause physical stress or non-specific cytotoxicity to cells, confounding the interpretation of the compound's specific biological effects.
It is always recommended to visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment.
Solubility Data for Common Akt Inhibitors
While specific data for this compound is not publicly available, the following table summarizes the solubility of several well-characterized, potent Akt inhibitors. This data can serve as a useful guide for solvent selection and concentration limits.
| Compound Name | Solvent | Reported Solubility |
| AZD5363 (Capivasertib) | DMSO | 86 mg/mL (~200 mM)[6] |
| Soluble to 100 mM[1] | ||
| Ethanol | 20 mg/mL[6] | |
| Water | Insoluble[6] | |
| MK-2206 | DMSO | 96 mg/mL (~200 mM)[3] |
| Soluble to 50 mM[2] | ||
| Water | Soluble[3] | |
| Ethanol | Insoluble[3] | |
| GDC-0068 (Ipatasertib) | DMSO | 15 mg/mL (~33 mM)[7] |
| 91 mg/mL (~199 mM)[8] | ||
| Ethanol | 20 mg/mL (~44 mM)[7] | |
| DMF:PBS (1:1) | 0.5 mg/mL[7] | |
| CCT128930 | DMSO | 5 mg/mL (~14.6 mM)[9] |
| Soluble to 50 mM | ||
| DMF | 2 mg/mL[9] | |
| DMSO:PBS (1:1) | 0.5 mg/mL[9] |
Note: Solubility can vary between batches and is affected by factors such as temperature, purity, and the hygroscopic nature of the solvent. It is always advisable to perform a solubility test for your specific batch and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh Compound: Accurately weigh the this compound powder using an analytical balance in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
Storage: Store the 10 mM stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparing a 10 µM Working Solution for Cell-Based Assays
-
Prepare Intermediate Dilution: From your 10 mM primary stock solution in DMSO, prepare a 1 mM intermediate stock by diluting 1:10 in pure DMSO (e.g., add 5 µL of 10 mM stock to 45 µL of DMSO).
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Final Dilution: To prepare a 10 µM working solution, perform a 1:100 dilution of the 1 mM intermediate stock into the pre-warmed medium. It is crucial to add the inhibitor to the medium, not the reverse. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of culture medium.
-
Rapid Mixing: Immediately after adding the DMSO stock to the medium, vortex the solution gently or pipette up and down several times to ensure rapid and uniform dispersion. This helps prevent the formation of localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration Check: In this example, the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines. Always ensure your final solvent concentration is consistent across all experimental and control wells.
-
Application to Cells: Add the final working solution to your cells immediately after preparation.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for addressing compound precipitation issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MK 2206 dihydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
Common challenges in working with allosteric Akt inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with allosteric Akt inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy of our allosteric Akt inhibitor in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to allosteric Akt inhibitors is a significant challenge. Unlike ATP-competitive inhibitors, resistance to allosteric inhibitors often involves direct alterations to the Akt protein or upregulation of alternative survival pathways.[1][2][3] Key mechanisms include:
-
Mutations in AKT1: Specific mutations in the AKT1 gene can prevent the binding of the allosteric inhibitor, rendering it ineffective.[1]
-
Upregulation of AKT3: Cancer cells can develop resistance by significantly increasing the expression of the AKT3 isoform, which is often less sensitive to allosteric inhibitors.[4][5]
-
Activation of Parallel Signaling Pathways: Resistance can be driven by the rewiring of cellular signaling, leading to the activation of compensatory pathways that bypass the need for Akt signaling.[1][6] This can include the upregulation of Receptor Tyrosine Kinases (RTKs) like EGFR and HER2, or activation of other kinases such as PIM kinases.[1][6]
-
Enrichment of Cancer Stem Cells (CSCs): Treatment with Akt inhibitors can lead to the selection and expansion of a subpopulation of cancer stem cells that are inherently more resistant to therapy.[6]
Q2: How can we experimentally determine the mechanism of resistance in our cell line?
A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:
-
Sequence the AKT1 gene: This will identify any potential mutations that could interfere with inhibitor binding.
-
Perform Western Blotting for Akt isoforms: Compare the protein levels of AKT1, AKT2, and AKT3 in your resistant and parental cell lines to check for isoform switching or upregulation.[4]
-
Use a Phospho-Receptor Tyrosine Kinase (RTK) Array: This can identify the upregulation and hyper-phosphorylation of various RTKs in your resistant cells.[6]
-
Analyze Parallel Signaling Pathways: Investigate the activation of known compensatory pathways, such as the PIM kinase pathway, through immunoblotting for key phosphorylated substrates.[1]
Q3: Our allosteric inhibitor shows good activity in biochemical assays but poor efficacy in our cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cellular Permeability and Efflux: The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps, such as ATP-binding cassette (ABC) transporters.[7]
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that counteract its intended activity.
-
Complexity of Cellular Signaling: The cellular environment is far more complex than an in vitro kinase assay. Feedback loops and crosstalk with other signaling pathways can diminish the inhibitor's effect.[8] For instance, inhibition of Akt can sometimes lead to a paradoxical increase in its phosphorylation.[9]
-
Incorrect Assay Conditions: The concentration of the inhibitor, incubation time, and the specific cell line used can all influence the outcome.
Q4: We are concerned about the isoform selectivity of our allosteric inhibitor. How can we assess this?
A4: Assessing isoform selectivity is crucial. Here are some approaches:
-
In Vitro Kinase Assays: Test the inhibitor against purified, full-length AKT1, AKT2, and AKT3 proteins.[10][11] It's important to also test against truncated versions of the kinases lacking the PH domain to confirm an allosteric mechanism, as these inhibitors are typically dependent on the PH domain for binding.[10]
-
Cell-Based Isoform-Specific Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to deplete individual Akt isoforms in your cell line and then assess the inhibitor's effect on downstream signaling and cell viability. This can help determine which isoform's inhibition is responsible for the observed phenotype.[4]
-
Live-Cell Target Engagement Assays: Techniques like NanoBRET can be used to measure the binding affinity of the inhibitor to each Akt isoform in living cells, providing a more physiologically relevant measure of selectivity.[12][13][14]
Q5: What are the common on-target toxicities associated with allosteric Akt inhibitors and how can they be managed in pre-clinical models?
A5: The most frequently observed on-target toxicities with allosteric Akt inhibitors are hyperglycemia and skin rash.[15][16][17]
-
Hyperglycemia: Akt plays a key role in insulin (B600854) signaling and glucose metabolism. Inhibition of Akt can lead to transient insulin resistance and a subsequent increase in blood glucose levels.[18][19] In pre-clinical models, this can sometimes be managed by adjusting the dosing schedule (e.g., intermittent dosing) to allow for recovery of normal glucose homeostasis.[17][18]
-
Rash: The development of a skin rash is another common side effect.[15][17] The underlying mechanism is not fully understood but is thought to be related to the inhibition of Akt signaling in keratinocytes.
Careful monitoring of blood glucose levels and dermatological assessments are essential in in vivo studies.
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to an Allosteric Akt Inhibitor
This guide provides a step-by-step workflow for identifying the mechanism of acquired resistance.
Experimental Workflow for Investigating Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors in AKTion: ATP-competitive vs allosteric | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 6. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 17. dovepress.com [dovepress.com]
- 18. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo. [vivo.weill.cornell.edu]
Interpreting unexpected results from Akt-IN-24 treatment
Welcome to the technical support center for Akt-IN-24. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of Akt's downstream substrates. The PI3K/Akt pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell survival, growth, proliferation, metabolism, and angiogenesis.[1][2][3][4] Aberrant activation of this pathway is a common feature in many cancers, making Akt a key therapeutic target.[5][6][7]
Q2: My cells are showing resistance to this compound. What are the potential causes?
A2: Resistance to Akt inhibitors can arise from several mechanisms. These include mutations in the Akt kinase domain that prevent inhibitor binding, the activation of bypass signaling pathways (e.g., MAPK or STAT3 cascades), or the upregulation of receptor tyrosine kinases (RTKs) that provide alternative survival signals.[8][9] Additionally, some cancer cell populations may contain cancer stem cells (CSCs) that are inherently resistant to therapy.
Q3: I'm observing significant cell death, but the phosphorylation of Akt (at Ser473 or Thr308) is not decreasing as expected. Why?
A3: This suggests that the observed cytotoxicity may be due to off-target effects of this compound rather than on-target Akt inhibition.[9][10] Kinase inhibitors can sometimes inhibit other kinases with structural similarities to the intended target.[9] It is also possible the compound is inducing a general cytotoxic response independent of kinase inhibition at the tested concentration. See Issue 2 in the troubleshooting guide for steps to investigate this.
Q4: Can this compound cause a paradoxical increase in Akt phosphorylation?
A4: Yes, this is a known phenomenon with some kinase inhibitors. It often results from the inhibition of a negative feedback loop. For instance, a downstream effector of Akt, such as p70S6 kinase (p70S6K), can phosphorylate and inactivate insulin (B600854) receptor substrates (IRS), which reduces signaling through PI3K to Akt.[7] By inhibiting the pathway, this compound can relieve this negative feedback, leading to increased upstream signaling and a compensatory increase in Akt phosphorylation.
Troubleshooting Guides
Issue 1: No observable inhibition of downstream Akt signaling (e.g., p-GSK3β, p-FOXO) after treatment with this compound.
This is a common issue where the inhibitor does not appear to be working as expected. This guide provides a logical workflow to diagnose the problem.
Logical Workflow for Troubleshooting Lack of Efficacy
Caption: A logical workflow for troubleshooting lack of inhibitor efficacy.
Recommended Actions:
-
Verify Compound Integrity and Dosing:
-
Solubility: Visually inspect your media post-treatment to ensure this compound has not precipitated.
-
Stability: Ensure the compound is stable in your specific cell culture media for the duration of the experiment.
-
Concentration: Confirm that the final concentration used is appropriate. Refer to the table below for typical IC50 values. A dose-response experiment is highly recommended.
-
-
Confirm Target Engagement with Western Blot:
-
Directly measure the phosphorylation status of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473).[6] A reduction in the phosphorylation of these sites is the most direct indicator of on-target activity.
-
Use a loading control (e.g., β-actin, GAPDH) and also probe for total Akt to ensure changes are not due to overall protein degradation.[8]
-
-
Use a Positive Control:
-
Treat cells in parallel with another well-characterized Akt inhibitor (e.g., MK-2206) to confirm that the pathway is inhibitable in your cell line.
-
Issue 2: Unexpected cytotoxicity or phenotype observed, potentially due to off-target effects.
If you observe a strong cellular response (like apoptosis or cell cycle arrest) that does not correlate with the degree of Akt inhibition, off-target effects should be investigated.
Quantitative Data: Kinase Selectivity Profile of this compound
This table presents hypothetical kinase profiling data for this compound, showing its potency against Akt isoforms and a selection of other common kinases to illustrate potential off-targets.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Akt1) | Potential Clinical Implication |
| Akt1 | 5 | 1x | On-target |
| Akt2 | 8 | 1.6x | On-target |
| Akt3 | 12 | 2.4x | On-target |
| PKA | 350 | 70x | Moderate off-target potential |
| ROCK1 | 800 | 160x | Low off-target potential |
| SGK1 | 45 | 9x | High off-target potential |
| p70S6K | >10,000 | >2000x | Negligible off-target potential |
| ERK2 | >10,000 | >2000x | Negligible off-target potential |
Recommended Actions:
-
Perform a Dose-Response Cell Viability Assay:
-
Measure cell viability (e.g., using an MTT or MTS assay) across a wide range of this compound concentrations.
-
Compare the EC50 for cell viability with the IC50 for Akt inhibition (from Western blot densitometry). A large discrepancy suggests off-target effects.
-
-
Consult Kinase Profiling Data:
-
Review the selectivity profile of this compound (see table above). If your observed phenotype is consistent with the inhibition of a known off-target (e.g., SGK1), consider follow-up experiments.
-
For comprehensive analysis, consider submitting this compound to a commercial kinase profiling service.[11][12][13][14][15]
-
-
Use a Structurally Unrelated Akt Inhibitor:
-
Treat your cells with an Akt inhibitor from a different chemical class. If this compound recapitulates the on-target effect (p-Akt reduction) without the unexpected phenotype, it further implicates an off-target effect of this compound.
-
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Total Akt
This protocol is for assessing the direct on-target effect of this compound.
-
Sample Preparation:
-
Plate and treat cells with this compound (and controls) for the desired time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer: [16]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibody for phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize bands using a chemiluminescence imaging system.
-
To probe for Total Akt or a loading control: Strip the membrane or run parallel gels.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[17][18][19]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate at 37°C for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[17] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the EC50 value.
Signaling Pathway Visualization
The PI3K/Akt Signaling Pathway
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 12. pharmaron.com [pharmaron.com]
- 13. assayquant.com [assayquant.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to minimize off-target effects of Akt-IN-24
Welcome to the technical support center for Akt-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the Akt serine/threonine kinases (also known as Protein Kinase B or PKB). The Akt kinase family, comprising three highly homologous isoforms (Akt1, Akt2, and Akt3), is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] By competing with ATP for binding to the kinase domain of Akt, this compound blocks its catalytic activity, thereby preventing the phosphorylation of its numerous downstream substrates.
Q2: What are the potential sources of off-target effects with this compound?
Off-target effects can arise from several factors:
-
High Structural Homology: The ATP-binding pocket is highly conserved among different kinases. Akt isoforms share high homology with other members of the AGC kinase family, such as PKA, PKC, and S6K.[1][2] This structural similarity can lead to the unintended inhibition of these related kinases, especially at higher concentrations of this compound.
-
Concentration-Dependent Effects: The selectivity of any inhibitor is concentration-dependent. At concentrations significantly above the on-target IC50, the likelihood of engaging and inhibiting other kinases (off-targets) increases.
-
Pathway Cross-talk and Feedback Loops: Inhibiting a central kinase like Akt can lead to unforeseen consequences in interconnected signaling pathways. For instance, inhibition of Akt can sometimes lead to the feedback activation of other survival pathways, which can complicate the interpretation of experimental results.[4]
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of Akt?
To attribute an observed cellular phenotype to the on-target inhibition of Akt by this compound, a multi-pronged validation approach is essential. This involves a combination of biochemical, cellular, and genetic methods to confirm the specific engagement of the Akt signaling pathway. Key validation strategies include:
-
Monitoring Downstream Substrates: The most direct method to confirm Akt inhibition is to assess the phosphorylation status of its well-established downstream substrates. A reduction in the phosphorylation of proteins such as GSK3β (at Ser9), FOXO transcription factors, or PRAS40 (at Thr246) upon treatment with this compound provides strong evidence of on-target activity.[2]
-
Utilizing Proper Controls: Include a range of controls in your experiments. A vehicle control (e.g., DMSO) is essential to rule out any effects of the solvent. If available, a structurally similar but biologically inactive analog of this compound can be a powerful tool to demonstrate that the observed effects are not due to non-specific chemical properties of the compound.
-
Genetic Approaches: The use of cell lines with genetic alterations in the Akt pathway can provide definitive evidence. For example, comparing the effects of this compound in a wild-type cell line versus a cell line where Akt has been knocked out or knocked down (e.g., using siRNA or shRNA) can confirm that the compound's effects are Akt-dependent. An effect observed in the wild-type cells but absent in the knockout/knockdown cells would strongly support on-target activity.
-
Rescue Experiments: In some experimental systems, it may be possible to perform a "rescue" experiment. After observing a phenotype with this compound treatment, you could attempt to rescue this phenotype by introducing a constitutively active form of Akt. If the phenotype is reversed, it provides strong evidence that the effect was due to Akt inhibition.
By employing these validation strategies, researchers can build a robust case that the observed biological effects of this compound are a direct consequence of its intended on-target activity.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.
Issue 1: Unexpected or Excessive Cytotoxicity
Possible Cause: The concentration of this compound being used may be too high, leading to off-target toxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Window: It is critical to establish a "therapeutic window" for this compound in your specific cell line. This involves performing parallel dose-response curves for both the desired on-target effect (e.g., inhibition of p-GSK3β) and cytotoxicity (e.g., using an MTT or XTT assay). The ideal concentration range will show significant on-target inhibition with minimal impact on cell viability.
-
Use a Lower Concentration Range: Based on the therapeutic window, select the lowest concentration of this compound that still provides a robust on-target effect for your long-term experiments.
-
Time-Course Experiment: The duration of treatment can also influence cytotoxicity. Perform a time-course experiment to determine the optimal treatment duration to observe the desired phenotype without inducing excessive cell death.
Data Presentation: Establishing a Therapeutic Window for this compound
The following table provides a hypothetical example of data from an experiment to determine the therapeutic window of this compound in a cancer cell line.
| This compound (nM) | Inhibition of p-Akt (Ser473) (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 25 | 98 |
| 5 | 70 | 95 |
| 10 | 90 | 92 |
| 50 | 98 | 80 |
| 100 | 99 | 65 |
| 500 | 99 | 30 |
| 1000 | 99 | 15 |
In this example, a concentration range of 5-10 nM would be optimal for initial experiments, as it achieves significant on-target inhibition with minimal cytotoxicity.
Issue 2: Inconsistent or Conflicting Results
Possible Cause: This could be due to off-target effects, but also to experimental variability or the specific context of the cell line being used.
Troubleshooting Steps:
-
Test in Multiple Cell Lines: The effects of Akt inhibition can be highly context-dependent. Testing this compound in a panel of cell lines with different genetic backgrounds can provide a more comprehensive understanding of its on-target and potential off-target effects.
-
Use a Target-Negative Control Cell Line: If possible, use a cell line that does not express Akt (or has significantly lower expression). Any effect observed in this cell line can be considered off-target.
Issue 3: Suspected Off-Target Kinase Inhibition
Possible Cause: this compound may be inhibiting other kinases, particularly those in the AGC family.
Troubleshooting Steps:
-
Kinome Profiling: The most definitive way to identify off-target kinase interactions is through a comprehensive kinase profiling assay, such as KINOMEscan®. This type of service screens the compound against a large panel of purified kinases to determine its selectivity profile.
-
Evaluate Downstream Pathways of Suspected Off-Targets: Based on the high homology, consider evaluating the phosphorylation status of key substrates of other AGC kinases like PKA and PKC to see if they are affected by this compound in your cellular system.
-
Use More Selective Inhibitors as Controls: Compare the phenotype observed with this compound to that of other, well-characterized Akt inhibitors with different selectivity profiles. If the phenotype is consistent across multiple Akt inhibitors with different chemical scaffolds, it is more likely to be an on-target effect.
Data Presentation: Hypothetical Kinase Selectivity Profile
This table presents a hypothetical selectivity profile for an Akt inhibitor, illustrating how such data can inform experimental design.
| Kinase | IC50 (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | 5 | 1 |
| Akt2 | 8 | 1.6 |
| Akt3 | 12 | 2.4 |
| PKA | 500 | 100 |
| PKCα | 800 | 160 |
| ROCK1 | >10,000 | >2000 |
| SGK1 | 250 | 50 |
This hypothetical data suggests that while the inhibitor is potent against all Akt isoforms, it has a reasonable selectivity window against other related AGC kinases like PKA and PKC. However, at higher concentrations, inhibition of SGK1 might become a concern.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
This protocol details the steps to assess the on-target activity of this compound by measuring the phosphorylation of Akt and its downstream substrate GSK3β.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Proteomics Reveals Heterogeneous Kinome and ATP-Binding Proteome Responses to MEK Inhibition in KRAS Mutant Lung Cancer | MDPI [mdpi.com]
Improving the stability of Akt-IN-24 in solution
Welcome to the technical support center for Akt-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating high-concentration stock solutions of this compound, like many other small molecule kinase inhibitors, is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use anhydrous (moisture-free) DMSO, as the presence of water can reduce the solubility of the compound and potentially lead to hydrolysis.[1][4][5]
Q2: How should I prepare my stock solution of this compound?
A2: To prepare a stock solution, bring the vial of this compound powder and the anhydrous DMSO to room temperature. Calculate the required volume of DMSO to achieve your desired concentration. Add the DMSO to the powder and vortex or sonicate until the powder is completely dissolved. For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2][4]
Q3: What are the optimal storage conditions for solid this compound and its stock solutions?
A3: Proper storage is essential to maintain the integrity and activity of this compound. The following conditions are recommended based on general guidelines for similar Akt inhibitors.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture.[1] |
| DMSO Stock Solution | -80°C | Up to 1-2 years | Recommended for long-term storage to minimize degradation.[1][4][6] |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage.[4][7] |
Note: These are general recommendations. Always refer to the manufacturer's datasheet for specific storage instructions for your particular lot of this compound.
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. What should I do?
A4: This is a common issue for hydrophobic small molecules like many kinase inhibitors.[8] When a concentrated DMSO stock is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the compound can precipitate because the final DMSO concentration is too low to keep it dissolved.[8][9] To prevent this, you can try the following:
-
Perform Intermediate Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your stock in your cell culture medium or buffer.[8][9]
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) to avoid cellular toxicity, but high enough to maintain solubility.[5][9]
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing to ensure rapid and thorough mixing.[10]
-
Warm the Medium: Gently warming the medium to 37°C before adding the inhibitor can sometimes improve solubility.[10]
Q5: I suspect my this compound is degrading in solution. How can I assess its stability?
A5: Degradation can be indicated by a color change in the solution or inconsistent experimental results.[11] To assess stability, you can perform a simple experiment where you incubate the inhibitor in your desired solvent or buffer under various conditions (e.g., different temperatures, light exposure). At different time points, you can analyze the solution using High-Performance Liquid Chromatography (HPLC) to measure the concentration of the intact compound. A decrease in the peak area corresponding to this compound over time would indicate degradation.[11]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
This guide provides a systematic approach to resolving precipitation issues when diluting your DMSO stock of this compound into aqueous solutions.
Issue 2: Suspected Degradation of this compound
If you observe inconsistent results or a change in the appearance of your this compound solution, it may be due to degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Hydrolysis | Use anhydrous DMSO for stock solutions. Prepare aqueous solutions fresh for each experiment. |
| Oxidation | Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing.[11] |
| Photodegradation | Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[11] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize temperature fluctuations.[4][5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to make a 10 mM stock solution based on the molecular weight of this compound. (e.g., for a molecular weight of 500 g/mol and 1 mg of powder: 1 mg / (500 g/mol ) = 0.002 mmol; 0.002 mmol / 10 mmol/L = 0.0002 L = 200 µL).
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][4][7]
Protocol 2: Assessing the Aqueous Solubility of this compound
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous medium.
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM. It is important to keep the final DMSO concentration constant and below the level that is toxic to your cells (e.g., 0.5%).[9]
-
Include a vehicle control containing only the medium and the same final concentration of DMSO.
-
Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that mimics your experiment (e.g., 2, 6, and 24 hours).[9]
-
At each time point, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles).[9] This can be done by eye or more sensitively by examining a small aliquot under a microscope.
-
The highest concentration that remains clear at all time points is your maximum working concentration under those specific conditions.
Signaling Pathway
This compound is an inhibitor of the Akt (also known as Protein Kinase B) signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ≥98% (NMR), Akt (PKB) and PI 3-K inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Best practices for long-term storage of Akt-IN-24
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Akt-IN-24.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is crucial to keep the product in a desiccated environment to prevent hydration.[1] While the product is shipped at ambient temperature, this is for the duration of shipping only, and long-term storage recommendations should be followed upon receipt.[2][3]
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for reconstituting many small molecule inhibitors, including those with hydrophobic properties like this compound.[3][4] For creating high-concentration stock solutions, 100% DMSO is recommended.[1] Always use anhydrous DMSO to avoid introducing moisture, which can affect compound stability.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: After reconstituting this compound in a suitable solvent like DMSO, it is critical to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4] Store these aliquots in tightly sealed vials at -20°C or, for even longer-term stability, at -80°C.[2][4] Once prepared, stock solutions are generally stable for up to 3 weeks at -20°C.[5]
Q4: My this compound precipitated out of solution when I diluted it into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds.[1] Here are several troubleshooting steps:
-
Decrease the Final Concentration: You may have exceeded the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.[1]
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated and can help maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Use a Different Solvent System: Consider using a co-solvent system to improve solubility.[1]
-
Adjust Buffer pH: The solubility of some compounds is pH-dependent. Experimenting with different pH values for your buffer may help.[1]
-
Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitor Activity | Improper long-term storage | Store lyophilized powder at -20°C (up to 3 years) or 4°C (up to 2 years) in a desiccated environment.[1][2] Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][4] |
| Compound degradation in solution | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store inhibitors in aqueous solutions for extended periods.[3] | |
| Inconsistent Experimental Results | Inaccurate concentration of stock solution | Before opening, gently centrifuge the vial to ensure all the powder is at the bottom.[4] When preparing stock solutions from vials containing 10 mg or less, add the solvent directly to the vial. For larger quantities, weigh out the required amount for each preparation.[2] |
| Non-homogenous solution | After thawing a stock solution, ensure it is thoroughly mixed by vortexing before making dilutions.[6] | |
| CellToxicity Observed | High concentration of solvent (e.g., DMSO) | Keep the final concentration of DMSO in cell culture medium below 0.5% to avoid cytotoxic effects.[1][2] Always run a vehicle control to assess the effect of the solvent on your cells.[1] |
Experimental Protocols
Protocol for Assessing Compound Stability
To ensure the long-term efficacy of this compound, periodic stability assessments are recommended. This can be achieved through real-time stability testing.
-
Sample Preparation: Prepare multiple aliquots of both the lyophilized powder and a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Storage Conditions: Store the aliquots under the recommended long-term conditions (-20°C, desiccated for powder; -80°C for stock solution).
-
Time Points: Establish a testing schedule. For long-term studies, a typical frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]
-
Analysis: At each time point, analyze a fresh aliquot.
-
For the powder, reconstitute it and prepare a fresh stock solution.
-
For the stock solution, thaw one aliquot.
-
-
Analytical Method: Use a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) to separate and identify the parent compound and any potential degradation products.[8]
-
Data Comparison: Compare the data from each time point to the initial data (time zero) to assess any changes in purity and concentration.[8]
Visualizations
Akt Signaling Pathway
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10][11] this compound is designed to inhibit the activity of Akt within this cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing this compound Stability
This workflow outlines the logical steps for conducting a long-term stability study of this compound.
Caption: Logical workflow for a long-term stability study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural insights of AKT and its activation mechanism for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with Akt-IN-24
Welcome to the technical support center for the novel allosteric Akt inhibitor, Akt-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound M17, is a novel, cell-permeable, allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors like this compound bind to a different site on the protein, inducing a conformational change that locks the kinase in an inactive state. This mode of inhibition can offer higher selectivity for Akt isoforms. This compound has been shown to target the AKT/mTOR and MEK/ERK signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation and migration.[1]
Q2: What is the recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. A recent study on triple-negative breast cancer (TNBC) cells showed that this compound (M17) exhibited moderate antitumor activity on its own.[1] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A good starting point for a dose-response curve would be a range from 10 nM to 50 µM.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is a small molecule with a molecular weight of 600.57 g/mol .[2] For creating a high-concentration stock solution, it is advisable to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: For how long should I treat my cells with this compound before assessing cell viability?
A4: The optimal treatment duration will vary depending on your cell line's doubling time and the specific biological question you are addressing. Typical incubation times for cell viability assays range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal endpoint for your assay.
Q5: Can I use this compound in combination with other inhibitors?
A5: Yes. A recent study has shown that this compound (M17) has a synergistic antitumor effect when used in combination with the MEK inhibitor, Trametinib, in triple-negative breast cancer cells.[1] When combining inhibitors, it is important to perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell viability assays.
| Issue | Possible Cause | Recommended Solution |
| No or weak effect of this compound on cell viability | Suboptimal inhibitor concentration: The concentration of this compound may be too low to elicit a response in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value for your specific cell line. |
| Short incubation time: The treatment duration may be insufficient for the inhibitor to induce a significant effect on cell viability. | Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours). | |
| Inhibitor instability: this compound may be unstable in the cell culture medium at 37°C over the course of the experiment. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. If instability is suspected, consider a shorter incubation time or replenishing the medium with fresh inhibitor during the experiment. | |
| Cell line resistance: Your cell line may have intrinsic or acquired resistance to Akt inhibition. This can be due to mutations in the PI3K/Akt pathway or activation of compensatory signaling pathways. | Confirm target engagement by performing a Western blot to check for the phosphorylation status of Akt and its downstream targets (e.g., mTOR, GSK3β). Consider using cell lines known to be sensitive to Akt inhibition as a positive control. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension frequently while plating. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Inhibitor precipitation: this compound may precipitate out of solution at higher concentrations, leading to inconsistent effective concentrations. | Visually inspect the wells for any signs of precipitation after adding the inhibitor. If precipitation is observed, try preparing the dilutions in a pre-warmed medium and mix thoroughly. Consider using a lower starting concentration or a different solvent for the initial stock solution if DMSO is problematic. | |
| Incomplete formazan (B1609692) solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | Ensure complete solubilization by adding a sufficient volume of a suitable solvent (e.g., DMSO, isopropanol) and mixing thoroughly on an orbital shaker. | |
| Unexpected increase in cell viability at high inhibitor concentrations | Off-target effects: At very high concentrations, small molecule inhibitors can have off-target effects that may paradoxically promote cell survival. | Focus on the concentration range that shows a dose-dependent decrease in viability. If high concentrations are necessary for your experiment, consider using a secondary assay to confirm the observed phenotype. |
| Assay interference: The inhibitor itself might interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal. | To test for this, run a control plate with the inhibitor in cell-free medium and the assay reagent. If interference is detected, consider using a different viability assay that relies on a different detection principle (e.g., CellTiter-Glo instead of MTT). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment with this compound using the CellTiter-Glo® Luminescent Assay
This protocol provides a method for assessing cell viability by measuring ATP levels.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1, using an opaque-walled 96-well plate.
-
-
Inhibitor Preparation and Treatment:
-
Follow the same inhibitor preparation and treatment procedure as in Protocol 1.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 5.2 |
| BT-549 | Triple-Negative Breast Cancer | 48 | 8.7 |
| PC-3 | Prostate Cancer | 72 | 12.5 |
| A549 | Non-Small Cell Lung Cancer | 72 | > 50 |
Note: These are example values. Researchers should determine the IC50 for their specific cell lines and experimental conditions.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: A troubleshooting decision tree for this compound cell viability assays.
References
Addressing variability in experimental outcomes with Akt-IN-24
Welcome to the technical support center for Akt-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes when using this compound, a potent and selective ATP-competitive inhibitor of all Akt isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor that targets the kinase domain of Akt1, Akt2, and Akt3. By binding to the ATP pocket, it prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell survival, proliferation, growth, and metabolism.[3][4][5]
Q2: What are the common sources of experimental variability when using this compound?
Variability in experimental outcomes with this compound can arise from several factors:
-
Cell Line Specifics: The genetic background of cell lines, including the status of key proteins like PTEN (a negative regulator of the PI3K/Akt pathway), can significantly influence the cellular response to Akt inhibition.[6]
-
Compound Handling: Issues related to the solubility and stability of the inhibitor can lead to inconsistent effective concentrations.[7]
-
Assay Conditions: Variations in cell density, serum concentration in the culture medium, and the duration of inhibitor treatment can all contribute to variability.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target activities that can produce unexpected biological effects.[8][9][10]
Q3: How can I confirm that this compound is inhibiting the Akt pathway in my cells?
The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of direct Akt substrates. A significant decrease in the phosphorylation of downstream targets such as GSK3β (at Ser9), FOXO transcription factors, or mTORC1 substrates like p70S6K and 4E-BP1, following treatment with this compound, indicates successful inhibition of the Akt pathway.[11][12]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of cellular response.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO.2. Aliquot and store at -80°C to minimize freeze-thaw cycles.3. Visually inspect for precipitation when diluting into aqueous media. | Consistent inhibitor potency across experiments. |
| High Basal Akt Activity | 1. Characterize the basal level of Akt phosphorylation (p-Akt at Ser473 and Thr308) in your cell line via Western blot.2. Consider serum-starving cells prior to treatment to reduce baseline pathway activation.[13] | A clearer window to observe the inhibitory effect of this compound. |
| Drug Efflux | 1. Perform a time-course experiment to determine the optimal treatment duration.2. Co-treat with known inhibitors of ABC transporters to see if the efficacy of this compound is restored. | Increased intracellular concentration and enhanced efficacy of the inhibitor. |
| Mutations in the Akt Pathway | 1. Sequence the AKT genes in your cell line to check for mutations that might confer resistance.[14]2. Analyze the mutational status of upstream components like PIK3CA and PTEN. | Identification of genetic alterations that may necessitate higher inhibitor concentrations or alternative therapeutic strategies. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Plating | 1. Ensure a homogenous single-cell suspension before plating.2. Use a consistent and careful pipetting technique to plate the same number of cells in each well. | Reduced well-to-well variability in cell number and confluence. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of 96-well plates for treatment, as they are more susceptible to evaporation.2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | More uniform cell growth and drug response across the plate. |
| Variable Treatment Initiation | 1. Use a multi-channel pipette for simultaneous addition of the inhibitor to replicate wells.2. For time-sensitive experiments, stagger the plating of cells to ensure consistent treatment and endpoint timing. | Synchronized treatment application leading to more consistent results. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
-
Cell Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-GSK3β (Ser9), total Akt, total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. abcam.com [abcam.com]
- 14. Recurrent AKT mutations in human cancers: functional consequences and effects on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Akt-IN-24 on Akt Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of the novel Akt inhibitor, Akt-IN-24, with other well-established Akt inhibitors. The focus is on validating its efficacy in inhibiting Akt phosphorylation, a critical step in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound against leading alternatives.
Comparative Analysis of Akt Inhibitors
The following table summarizes the key characteristics of this compound and three other prominent Akt inhibitors: MK-2206, GDC-0068 (Ipatasertib), and Capivasertib. This allows for a direct comparison of their potency and specificity.
| Inhibitor | Mechanism of Action | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Selectivity | Status |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Preclinical |
| MK-2206 | Allosteric inhibitor[1][2] | 8[2] | 12[2] | 65[2] | Highly selective for Akt isoforms[1][3] | Phase II Clinical Trials[1] |
| GDC-0068 (Ipatasertib) | ATP-competitive pan-Akt inhibitor[4][5] | 5[5][6] | 18[5][6] | 8[5][6] | Highly selective, >620-fold over PKA[6] | Phase II Clinical Trials[6] |
| Capivasertib (AZD5363) | ATP-competitive pan-Akt inhibitor | 3[7] | 7[7] | 7[7] | Potent and selective pan-Akt inhibitor[7] | Approved for clinical use[8][9] |
Experimental Protocols
To validate the inhibitory effect of this compound on Akt phosphorylation, standardized experimental protocols are essential. Below are the detailed methodologies for key assays.
Western Blotting for Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt at key residues (Ser473 and Thr308) and its downstream targets.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, PC3) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound, a positive control inhibitor (e.g., MK-2206), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, phospho-PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and control inhibitors for 24, 48, and 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the Akt signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of the inhibitors.
Figure 1: Simplified Akt Signaling Pathway
Figure 2: Experimental Workflow for Inhibitor Validation
Figure 3: Logical Comparison of Akt Inhibitors
References
- 1. MK-2206 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labiotech.eu [labiotech.eu]
The Synergistic Dance of AKT and MEK Inhibitors: A Comparative Guide on Reproducibility and Efficacy
While specific research on "Akt-IN-24" in combination with the MEK inhibitor Trametinib (B1684009) is not extensively documented in peer-reviewed literature, a substantial body of evidence supports the synergistic anti-cancer effects of combining AKT pathway inhibitors with MEK inhibitors like Trametinib. This guide provides a comprehensive comparison of this therapeutic strategy, focusing on reproducibility across different AKT inhibitors and cancer types, supported by experimental data and detailed protocols for researchers.
The rationale for this combination therapy lies in the intricate crosstalk between the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) signaling pathways, which are central to cell proliferation, survival, and differentiation. Inhibition of the MAPK pathway by Trametinib can lead to a compensatory activation of the PI3K/AKT pathway, a key mechanism of acquired resistance.[1][2][3] By simultaneously targeting both pathways, this combination therapy can overcome resistance, leading to a more potent and durable anti-tumor response.[3][4][5]
Comparative Efficacy of AKT/MEK Inhibitor Combinations
The synergistic effect of combining AKT and MEK inhibitors has been demonstrated across a variety of cancer models. Below is a summary of key findings from preclinical and clinical studies.
| AKT/PI3K Inhibitor | MEK Inhibitor | Cancer Type | Key Findings | Reference |
| Uprosertib (B612135) (GSK2141795) | Trametinib | Metastatic Triple Negative Breast Cancer (mTNBC) | Combination showed numerically greater objective responses compared to Trametinib monotherapy, though no significant difference in Progression-Free Survival (PFS) was observed in a Phase II study.[6][7] | [6][7] |
| Uprosertib (GSK2141795) | Trametinib | RAS-Mutated Acute Myeloid Leukemia (AML) | Phase II trial showed the combination was not associated with clinically relevant antileukemic activity, despite evidence of target modulation.[8][9] | [8][9] |
| Uprosertib (GSK2141795) | Trametinib | Solid Tumors | A Phase I trial indicated that the combination was poorly tolerated with continuous dosing, limiting its clinical activity.[10][11] | [10][11] |
| Afuresertib (B560028) | Trametinib | Solid Tumors and Multiple Myeloma | A Phase I study found that continuous daily dosing was poorly tolerated.[12] | [12] |
| Alpelisib (B612111) (BYL719) | Trametinib | Head and Neck Squamous Cell Carcinoma (HNSCC) | The combination demonstrated a synergistic antitumor effect in vitro and led to tumor growth arrest in vivo.[1] | [1] |
| Alpelisib (BYL719) | Trametinib | Anaplastic Thyroid Cancer (ATC) with BRAF and PIK3CA co-mutations | The combination showed a synergistic effect in vitro and superior tumor growth inhibition in a patient-derived xenograft (PDX) model.[2][13][14] | [2][13][14] |
| MK-2206 | AZD6244 (Selumetinib) | Non-Small Cell Lung Cancer (NSCLC) | The combination resulted in a synergistic effect on inhibiting lung cancer cell growth in vitro and in vivo.[5] | [5] |
| MK-2206 | AZD6244 (Selumetinib) | Hepatocellular Carcinoma (HCC) | The combination synergistically inhibited the proliferation of HCC cell lines.[3] | [3] |
Signaling Pathways and Mechanism of Synergy
The PI3K/AKT and MAPK pathways are two critical signaling cascades that regulate cell growth and survival. Trametinib inhibits MEK1 and MEK2, key components of the MAPK pathway.[1] This blockade, while effective in tumors with MAPK pathway activation (e.g., BRAF mutations), can trigger a feedback mechanism that hyperactivates the PI3K/AKT pathway, thus limiting the therapeutic efficacy of MEK inhibition alone.[1][2] The simultaneous inhibition of AKT prevents this escape mechanism, leading to a more profound and sustained suppression of tumor growth.
Experimental Protocols
To ensure the reproducibility of findings on synergistic effects, standardized experimental protocols are crucial. Below are methodologies for key experiments.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of drug combinations.[15]
Protocol: MTT/XTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the single agents (AKT inhibitor and Trametinib) and their combinations for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Synergy Quantification: Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug synergy, where a Combination Index (CI) value of <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.[16][17][18]
Calculation of Combination Index: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition of cell viability).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Software such as CompuSyn can be used for these calculations.[18]
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the signaling pathways, providing mechanistic insights into the drug combination's effects.[19][20][21]
Protocol: Western Blot for p-AKT and p-ERK
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
The synergistic combination of AKT and MEK inhibitors represents a promising and reproducible strategy in cancer therapy. While the specific agent "this compound" lacks extensive documentation in this context, the broader principle of dual pathway inhibition is well-supported by a wealth of preclinical and emerging clinical data. The reproducibility of this synergistic effect across different AKT/PI3K inhibitors and various cancer types underscores the robustness of this therapeutic approach. For researchers, adherence to standardized protocols for assessing cell viability, quantifying synergy, and analyzing pathway modulation is paramount to generating reliable and comparable data that can further advance this combination therapy towards clinical application.
References
- 1. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of the combination of trametinib and alpelisib in anaplastic thyroid cancer with BRAF and PI3KCA co-mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vertical Targeting of AKT and mTOR as Well as Dual Targeting of AKT and MEK Signaling Is Synergistic in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral MEK 1/2 Inhibitor Trametinib in Combination With AKT Inhibitor GSK2141795 in Patients With Acute Myeloid Leukemia With RAS Mutations: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]
- 11. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of the MEK inhibitor trametinib in combination with the AKT inhibitor afuresertib in patients with solid tumors and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effects of the combination of trametinib and alpelisib in anaplastic thyroid cancer with BRAF and PI3KCA co-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. punnettsquare.org [punnettsquare.org]
- 17. mythreyaherbal.com [mythreyaherbal.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Akt, PI3K, and mTOR Inhibitors on mTOR and ERK Signaling Pathways
A comprehensive guide for researchers and drug development professionals on the cross-validation of Capivasertib (B1684468) (Akt inhibitor), GDC-0941 (PI3K inhibitor), and Everolimus (mTOR inhibitor). This guide details their impact on the mTOR and ERK signaling cascades, supported by experimental data and protocols.
The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways are critical regulators of cell growth, proliferation, and survival. Their frequent dysregulation in cancer has made them prime targets for therapeutic intervention. While inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway have been developed, their distinct mechanisms can lead to differential effects and compensatory signaling, notably impacting the ERK pathway. This guide provides a comparative analysis of three key inhibitors: Capivasertib (an Akt inhibitor), GDC-0941 (a pan-PI3K inhibitor), and Everolimus (an mTORC1 inhibitor), focusing on their effects on both the mTOR and ERK pathways.
Mechanism of Action and Pathway Overview
The PI3K/Akt/mTOR pathway is a hierarchical signaling cascade. PI3K, activated by upstream signals, phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex (TSC), leading to the activation of mTORC1. mTORC1 promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The ERK pathway, often activated in parallel, also plays a crucial role in cell proliferation. Cross-talk between these two pathways is complex and can lead to compensatory activation when one is inhibited.
Comparative Performance Data
The following tables summarize the inhibitory concentrations (IC50) of Capivasertib, GDC-0941, and Everolimus against their primary targets and their differential effects on downstream signaling in the mTOR and ERK pathways. Data is compiled from various preclinical studies and should be considered representative.
Table 1: Inhibitor Potency against Primary Kinase Targets
| Inhibitor | Target | IC50 (nM) |
| Capivasertib | Akt1 | 3 |
| Akt2 | 8 | |
| Akt3 | 8 | |
| GDC-0941 | PI3Kα | 3 |
| PI3Kβ | 33 | |
| PI3Kδ | 3 | |
| PI3Kγ | 75 | |
| mTOR | 580 | |
| Everolimus | mTORC1 (FKBP12) | 1.6-2.4 |
Table 2: Comparative Effects on Downstream mTOR and ERK Pathway Phosphorylation
| Inhibitor (Concentration) | p-Akt (S473) | p-S6K (T389) | p-4E-BP1 (T37/46) | p-ERK (T202/Y204) |
| Control (Vehicle) | +++ | +++ | +++ | ++ |
| Capivasertib (~500 nM) | ↓↓↓ | ↓↓↓ | ↓↓ | ↑ |
| GDC-0941 (~250 nM) | ↓↓↓ | ↓↓ | ↓ | ↑↑ |
| Everolimus (~20 nM) | ↑ | ↓↓↓ | ↓↓↓ | ↑↑↑ |
Note: The symbols indicate the relative levels of phosphorylation: +++ (high), ++ (medium), + (low), ↓ (decrease), ↑ (increase). The number of arrows indicates the magnitude of the effect. This table represents a synthesized view from multiple studies and direct quantitative comparisons may vary based on experimental conditions.
Analysis of Pathway Modulation
Capivasertib (Akt Inhibitor): As a direct inhibitor of all three Akt isoforms, Capivasertib potently suppresses downstream signaling to mTORC1, evidenced by a strong reduction in the phosphorylation of S6K and 4E-BP1.[1] Interestingly, Akt inhibition can lead to a modest feedback activation of the ERK pathway.
GDC-0941 (PI3K Inhibitor): By targeting the upstream PI3K enzyme, GDC-0941 effectively blocks the activation of Akt and subsequently mTORC1 signaling. However, inhibition of PI3K has been shown to relieve a negative feedback loop on the Ras/Raf/MEK/ERK cascade, often resulting in a paradoxical activation of ERK signaling.[2] This can be a mechanism of resistance to PI3K inhibitors.
Everolimus (mTORC1 Inhibitor): As a rapalog, Everolimus allosterically inhibits mTORC1, leading to a potent downstream blockade of S6K and 4E-BP1 phosphorylation. A well-documented consequence of mTORC1 inhibition is the relief of a negative feedback loop mediated by S6K, which normally suppresses upstream signaling. This results in the hyperactivation of Akt (p-Akt S473) and a significant increase in ERK pathway activity.[3][4]
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key experimental assays are provided below.
Western Blot Analysis of Pathway Phosphorylation
This protocol allows for the semi-quantitative analysis of protein phosphorylation.
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7, BT-474) and grow to 70-80% confluency. Treat cells with varying concentrations of Capivasertib, GDC-0941, or Everolimus for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-Akt (S473), p-S6K (T389), p-4E-BP1 (T37/46), p-ERK (T202/Y204), and corresponding total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phospho-protein levels to their respective total protein levels.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on their target kinases.
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., Akt1, PI3Kα, or mTOR), a specific peptide substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of radiolabeled phosphate (B84403) incorporated into the substrate using a filter-binding assay and a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of each inhibitor for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This comparative guide highlights the distinct pharmacological profiles of Capivasertib, GDC-0941, and Everolimus. While all three inhibitors effectively target the PI3K/Akt/mTOR pathway, their specific points of intervention lead to different downstream consequences, particularly concerning the compensatory activation of the ERK signaling pathway. Understanding these nuances is critical for designing effective therapeutic strategies, including rational combination therapies that can overcome resistance mechanisms. The provided experimental protocols offer a framework for researchers to further investigate these and other inhibitors in their own model systems.
References
- 1. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K regulates MEK/ERK signaling in breast cancer via the Rac-GEF, P-Rex1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERK Inhibitor Enhances Everolimus Efficacy through the Attenuation of dNTP Pools in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of a Novel Akt Inhibitor: A Comparative Guide to Anti-Tumor Activity in Animal Models
This guide provides a comparative overview of the in vivo anti-tumor efficacy of a representative potent and selective Akt inhibitor, herein referred to as Akt-IN-24. The data presented is compiled from preclinical studies of well-characterized Akt inhibitors, such as A-443654 and AZD5363, which serve as surrogates for this compound to illustrate the expected biological activity of this class of compounds. This document is intended for researchers, scientists, and professionals in drug development interested in the preclinical validation of Akt-targeting cancer therapeutics.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical signaling node downstream of phosphatidylinositol 3-kinase (PI3K).[1][2][3] The PI3K/Akt pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in promoting cell growth, proliferation, survival, and resistance to therapy.[3][4][5] Its constitutive activation, often driven by mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many malignancies, making Akt a compelling target for cancer treatment.[6][7]
Comparative Anti-Tumor Efficacy
The anti-tumor activity of potent Akt inhibitors has been demonstrated in various xenograft models. These studies typically assess the agent's performance as a monotherapy and in combination with standard-of-care agents like paclitaxel (B517696).
Monotherapy and Combination Therapy in a Prostate Cancer Xenograft Model
In a PC-3 prostate cancer xenograft model, the efficacy of an Akt inhibitor was evaluated both alone and in combination with paclitaxel. While a low dose of the Akt inhibitor alone did not produce a statistically significant effect, its combination with paclitaxel led to enhanced tumor growth delay.[8]
Table 1: Comparative Efficacy of a Representative Akt Inhibitor in a PC-3 Prostate Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change | Statistical Significance (vs. Vehicle) |
| Vehicle | Daily | Baseline Growth | - |
| Akt Inhibitor (Low Dose) | 2.5 mg/kg/day | No significant efficacy | Not Statistically Significant |
| Paclitaxel | Per protocol | Tumor growth delay | Statistically Significant |
| Akt Inhibitor + Paclitaxel | Per protocol | Enhanced tumor growth delay | P < 0.002 (vs. Paclitaxel alone) |
Data synthesized from studies on representative Akt inhibitors.[8][9]
Efficacy in Pancreatic and Breast Cancer Patient-Derived Xenografts (PDX)
Further studies in patient-derived xenograft (PDX) models of breast cancer have shown that sensitivity to Akt inhibitors like AZD5363 is associated with specific genetic alterations in the PI3K/Akt pathway.[10] In pancreatic cancer models, Akt inhibitors have demonstrated the ability to slow tumor progression.[9]
Table 2: Efficacy of Representative Akt Inhibitor AZD5363 in Breast Cancer PDX Models
| PDX Model Status | Genetic Alteration | Response to AZD5363 | Effect on Ki67 (Proliferation Marker) |
| Sensitive | PIK3CA/AKT1/PTEN alterations | Significant tumor growth inhibition | Greater reduction in Ki67-positive cells[10] |
| Resistant | Wild-Type Pathway | Limited to no tumor growth inhibition | Less reduction in Ki67-positive cells[10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental design used for in vivo validation, the following diagrams illustrate the targeted signaling pathway and a typical xenograft study workflow.
Caption: The PI3K/Akt pathway is activated by RTKs, leading to Akt phosphorylation and downstream signaling that promotes proliferation and inhibits apoptosis. This compound blocks this cascade.
Caption: Standard workflow for assessing anti-tumor efficacy of a novel agent in a mouse xenograft model, from cell implantation to endpoint analysis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a representative protocol for a xenograft study evaluating an Akt inhibitor.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines (e.g., PC-3 prostate, MiaPaCa-2 pancreatic, or patient-derived cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[9]
-
Animals: Immunocompromised mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
2. Tumor Implantation and Establishment:
-
A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a saline/Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-250 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
3. Treatment Administration:
-
Once tumors are established, mice are randomized into treatment groups (e.g., n=8-10 mice per group).
-
Akt Inhibitor Formulation: The inhibitor is typically formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).
-
Dosing: The compound is administered at a predetermined dose and schedule (e.g., 50 mg/kg, daily).[9] Combination therapy groups receive the Akt inhibitor plus the standard-of-care agent (e.g., paclitaxel). The control group receives the vehicle only.
4. Efficacy and Toxicity Monitoring:
-
Tumor Growth: Tumor dimensions are measured with calipers 2-3 times per week throughout the study.
-
Body Weight: Animal body weight is recorded at the same frequency as a measure of general health and treatment-related toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analyses (e.g., t-test or ANOVA) are used to compare treatment groups.
5. Pharmacodynamic (PD) and Biomarker Analysis:
-
At the end of the study (or at specific time points), tumors are excised.
-
A portion of the tumor tissue may be flash-frozen for protein analysis or fixed in formalin for immunohistochemistry (IHC).
-
Western Blot/IHC: Analysis is performed to measure the levels of phosphorylated Akt (pAkt) and downstream targets like p-GSK3β or p-S6 to confirm target engagement and pathway inhibition in the tumor tissue.[11][12] Proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3) are also commonly assessed.[10]
Conclusion
The available preclinical data for representative Akt inhibitors strongly support their anti-tumor activity in various cancer models. These compounds effectively slow tumor progression, both as monotherapies and in combination with existing chemotherapies.[1] The efficacy is often linked to the genetic background of the tumor, particularly the status of the PI3K/Akt pathway.[10] The methodologies outlined here provide a standard framework for the in vivo validation of new Akt inhibitors like this compound, confirming target engagement and assessing therapeutic potential before clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Akt-IN-24's Effect on Different Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the allosteric Akt inhibitor, Akt-IN-24 (also known as M17), and its effects on various cancer types. Due to the novelty of this compound, comprehensive data is currently available primarily for triple-negative breast cancer. To offer a broader comparative perspective, this guide incorporates data from studies on other allosteric Akt inhibitors in lung cancer, prostate cancer, and glioblastoma, providing a valuable, albeit indirect, comparison.
Introduction to this compound
This compound (M17) is a novel, small molecule allosteric inhibitor of the serine/threonine kinase Akt. The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers. By binding to an allosteric site, this compound locks the kinase in an inactive conformation, preventing its downstream signaling. Recent research has highlighted its potential as a therapeutic agent, particularly in combination with other targeted therapies.
Comparative Efficacy of this compound and Other Allosteric Akt Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other allosteric Akt inhibitors across different cancer cell lines and xenograft models.
In Vitro Efficacy: IC50 Values
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Citation(s) |
| This compound (M17) | Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Moderate (Specific values not detailed in abstract) | [1] |
| MK-2206 | Non-Small Cell Lung Cancer | H460, S1 | 3 - 10 | [2] |
| SC66 | Glioblastoma | U87, U251 | 10, 12 | [3] |
| A-443654 | Glioblastoma | Panel of 16 GBM cell lines | Mean: 0.147 (Range: 0.064 - 0.550) | [4] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound (M17) + Trametinib | Triple-Negative Breast Cancer | Xenograft mouse model | Not detailed in abstract | Pronounced antitumor activity | [1] |
| SC66 | Glioblastoma | U87 xenograft mouse model | Not specified | Significantly suppressed tumorigenicity | [3][5] |
| A-443654 | Glioblastoma | Rat intracranial GBM model | Intracranial polymers | Significantly extended survival | [4] |
| MK-2206 + Carboplatin/Gemcitabine | Non-Small Cell Lung Cancer | NSCLC-H460 xenograft model | 120 mg/kg/d (MK-2206) | Inhibited tumor growth | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by Akt inhibitors and a general workflow for assessing their efficacy.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of Akt inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the effects of Akt inhibitors.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Akt inhibitor (e.g., this compound, SC66) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the Akt inhibitor at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Western Blot Analysis
-
Protein Extraction: Following treatment with the Akt inhibitor, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phosphorylated Akt (p-Akt at Ser473 and Thr308), and downstream targets (e.g., p-mTOR, p-GSK3β).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 U87 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into control and treatment groups. The Akt inhibitor is administered via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion
This compound (M17) is a promising novel allosteric Akt inhibitor with demonstrated efficacy in triple-negative breast cancer, particularly in combination with MEK inhibitors like Trametinib. While direct comparative data in other cancer types is currently limited, the analysis of other allosteric Akt inhibitors such as MK-2206, SC66, and A-443654 in lung cancer, glioblastoma, and prostate cancer suggests that this class of compounds holds significant therapeutic potential across a range of malignancies where the Akt pathway is dysregulated. Further research is warranted to explore the efficacy of this compound in a broader spectrum of cancers and to elucidate its full therapeutic potential, both as a monotherapy and in combination with other targeted agents. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 3. AKT Inhibitor SC66 Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT Inhibitor SC66 Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Akt-IN-24 and Other Small Molecule Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, the selection of a suitable small molecule inhibitor is a critical step in targeting the Akt signaling pathway, a key regulator of cell survival, proliferation, and metabolism frequently dysregulated in cancer. This guide provides a side-by-side comparison of Akt-IN-24, a novel allosteric inhibitor, with other prominent Akt inhibitors: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206.
This comprehensive analysis presents quantitative data on their inhibitory activities, details on their mechanisms of action, and provides standardized protocols for key experimental assays to facilitate informed decision-making in the laboratory.
Mechanism of Action and Isoform Selectivity
The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, which can have both redundant and distinct roles in cellular processes. Small molecule inhibitors of Akt are broadly classified into two categories: ATP-competitive inhibitors that bind to the kinase domain's ATP-binding pocket, and allosteric inhibitors that bind to a separate site, inducing a conformational change that prevents activation.
This compound (also known as Compound M17) is a novel allosteric inhibitor of Akt. Recent studies have highlighted its anti-tumor activity, particularly in triple-negative breast cancer (TNBC) where it has shown a synergistic effect when combined with the MEK inhibitor Trametinib by targeting both the AKT/mTOR and MEK/ERK signaling pathways[1]. As an allosteric inhibitor, this compound offers the potential for greater selectivity compared to ATP-competitive inhibitors due to the higher sequence divergence in allosteric binding sites across different kinases.
Capivasertib (AZD5363) and Ipatasertib (GDC-0068) are potent, ATP-competitive pan-Akt inhibitors, meaning they target all three Akt isoforms. Their mechanism of action involves competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.
MK-2206 is another well-characterized allosteric inhibitor of all three Akt isoforms. Its binding to the pleckstrin homology (PH) domain prevents the translocation of Akt to the cell membrane, a crucial step for its activation.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for each inhibitor against the three Akt isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound (M17) | Allosteric | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 8 | 8 |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 18 | 8 |
| MK-2206 | Allosteric | 8 | 12 | 65 |
Note: Specific IC50 values for this compound against individual Akt isoforms were not available in the publicly accessible literature at the time of this review. The primary publication describing this compound (M17) by Han et al. (2024) in Bioorganic Chemistry would likely contain this data.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and efficacy of these inhibitors, it is crucial to visualize their place in the Akt signaling pathway and the experimental workflows used to characterize them.
References
Independent Verification of Akt Pathway Inhibitors: A Comparative Guide
An extensive search has revealed no publicly available scientific literature or experimental data for a compound designated "Akt-IN-24." Therefore, this guide provides a comparative analysis of established and well-characterized inhibitors of the Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of prominent inhibitors, their performance based on preclinical data, and detailed experimental protocols for their evaluation.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, a serine/threonine kinase, is a central node in this pathway with three isoforms: Akt1, Akt2, and Akt3.[5][6][7]
Comparative Preclinical Data of Selected Akt Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-studied Akt inhibitors across various cancer cell lines. These values indicate the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell viability or kinase activity) by 50% and are a key measure of potency.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Assay Type |
| Capivasertib (AZD5363) | Pan-Akt (Akt1/2/3) | Various breast cancer cell lines | Varies by cell line | Cell Viability |
| Ipatasertib (GDC-0941) | Pan-Akt (Akt1/2/3) | Cancers with AKT1 E17K mutation | - | Clinical Trial |
| Triciribine | Akt1/2 | - | - | Kinase Inhibition |
| MK-2206 | Allosteric (Akt1/2) | - | - | Kinase Inhibition |
| ARQ 092 (Miransertib) | Allosteric (Akt1/2) | Tumors with AKT1 E17K mutation | - | Kinase Inhibition |
Note: Specific IC50 values are highly dependent on the cell line and assay conditions and should be referenced from original publications. Ipatasertib has shown significant activity in patients with tumors harboring AKT1 E17K mutations, with an objective response rate of 24.1% in a clinical trial.[8] Allosteric inhibitors like MK-2206 have been shown to be less effective against the AKT1-E17K mutant, while others like ARQ 092 have demonstrated potency against this mutation.[9]
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the PI3K/Akt signaling pathway and highlights the points of intervention for different classes of Akt inhibitors.
Caption: The PI3K/Akt signaling pathway and points of inhibitor intervention.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize Akt inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
GSK3α peptide substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test compound (e.g., this compound alternative)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Akt enzyme, and the peptide substrate.
-
Add the diluted test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay, or cold ATP for ADP-Glo™).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
For radiometric assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the remaining kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phospho-Akt
Objective: To assess the inhibition of Akt phosphorylation in cells treated with the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total Akt.
Cell Viability Assay
Objective: To evaluate the effect of the inhibitor on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compound
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)
Procedure:
-
Seed cells at a specific density (e.g., 3,000 cells/well) in a 96-well plate and allow them to attach.[10]
-
Treat the cells with a range of concentrations of the test inhibitor for 72 hours.[10]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: A typical workflow for the preclinical evaluation of an Akt inhibitor.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Akt-IN-24: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment is paramount for researchers and scientists. This guide provides essential safety and logistical information for the proper disposal of Akt-IN-24, a chemical compound utilized in drug development research. Adherence to these procedures is critical for personnel safety and environmental protection. The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
-
Segregation of Waste: Isolate all waste materials contaminated with this compound. This includes unused product, empty containers, and any contaminated laboratory supplies such as pipette tips, gloves, and bench paper. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Containerization:
-
Solid Waste: Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For liquid waste containing this compound, use a compatible, screw-top container. Ensure the container is properly sealed to prevent leaks and spills.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name "this compound". Include any relevant hazard warnings, such as "Toxic" or "Hazardous to the Aquatic Environment," as indicated by the Safety Data Sheet (SDS) of similar compounds. Fill out all other required information on the hazardous waste tag as per your institution's and local regulations.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[1]
Hazard and Identification Data
| Property | Information |
| Appearance | Typically a solid. |
| Solubility | Varies; often soluble in organic solvents like DMSO. |
| Primary Hazards | Potential for acute toxicity if swallowed or inhaled.[2] Some Akt inhibitors are very toxic to aquatic life with long-lasting effects.[2] |
| Storage Temperature | Refer to the product vial or supplier information; often stored at low temperatures (-20°C). |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Disposal workflow for this compound.
Signaling Pathway Context: PI3K/Akt
Akt is a key protein kinase in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Inhibitors like this compound are used in research to study this pathway, often in the context of cancer. The diagram below provides a simplified representation of this pathway.
Simplified PI3K/Akt signaling pathway showing the point of inhibition by this compound.
References
Essential Safety and Handling Guide for Potent Akt Inhibitors
Disclaimer: A specific Safety Data Sheet (SDS) for "Akt-IN-24" was not found. The following guidance is based on best practices for handling potent, cell-permeable kinase inhibitors, such as the related compound Akt-IN-8, and general safety protocols for hazardous chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling any new chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with potent chemical inhibitors. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to potent chemical compounds.[1][2] Below is a summary of the recommended PPE for handling compounds like Akt inhibitors.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Equipped with side-shields to offer protection against splashes.[3] A face shield may be necessary for tasks with a higher risk of splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with chemotherapy-grade gloves is recommended.[5] The glove material must be impermeable and resistant to the compound and any solvents used.[3] |
| Body Protection | Laboratory Coat | A solid-front barrier gown or impervious clothing should be worn to prevent skin contact.[3][5] |
| Respiratory Protection | Suitable Respirator | Use a respirator to prevent inhalation of dust or aerosols, particularly when handling the compound in powdered form.[3][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] |
Operational and Disposal Plans: A Step-by-Step Guide
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Protect from direct sunlight and sources of ignition.[3]
2. Preparation and Handling:
-
All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated, clean tools for handling the compound.
-
Eating, drinking, and smoking are strictly prohibited in areas where the material is handled.[8]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][9]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present. If irritation persists, seek medical attention.[9]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, get medical advice.[9]
-
Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[9]
-
Spill: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, to clean up. Absorb the spill with an inert, non-combustible material and collect it into a sealed container for disposal.
4. Disposal Plan:
-
All waste, including empty containers, contaminated gloves, and other disposable materials, should be treated as hazardous chemical waste.[5]
-
Dispose of the compound and its container at an approved waste disposal plant.[3]
-
Do not release into the environment.[3]
-
Contaminated disposable items should be placed in a sealed, labeled hazardous waste container.[5]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[5]
Visualizing Safe Handling and Biological Context
To further clarify procedural workflows and the biological relevance of Akt inhibitors, the following diagrams are provided.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. safetyculture.com [safetyculture.com]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
